2-Iodobenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-iodophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIFVWINIHKENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374758 | |
| Record name | 2-Iodobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25187-00-2 | |
| Record name | 2-Iodobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodobenzophenone: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for 2-Iodobenzophenone. The information is intended to support research and development activities where this compound may be a key starting material, intermediate, or structural motif. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Chemical Properties and Structure
This compound, systematically named (2-iodophenyl)(phenyl)methanone, is an aromatic ketone characterized by a benzoyl group attached to an iodinated phenyl ring at the ortho position. This substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is expected to be a solid or semi-solid at room temperature with a high boiling point, consistent with its molecular weight and aromatic nature.
| Property | Value | Source |
| CAS Number | 25187-00-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₉IO | [1][2][6] |
| Molecular Weight | 308.11 g/mol | [1][2] |
| Boiling Point | 390.3 °C at 760 mmHg | [7] |
| Density | 1.624 g/cm³ | [7] |
| Refractive Index | 1.647 | [7] |
| Physical Form | Solid or Semi-solid | |
| LogP | 3.522 | [1][2] |
| Vapor Pressure | 2.67E-06 mmHg at 25°C | [7] |
| Flash Point | 189.9 °C | [7] |
Table 1: Physical and Chemical Properties of this compound
Structural Information
The structure of this compound features two phenyl rings connected by a carbonyl group. The presence of the bulky iodine atom at the 2-position of one of the phenyl rings induces steric hindrance, which can influence the conformation of the molecule, affecting the dihedral angle between the two aromatic rings.
| Identifier | String |
| IUPAC Name | (2-iodophenyl)(phenyl)methanone |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
| InChI | InChI=1S/C13H9IO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H |
| InChIKey | MEIFVWINIHKENC-UHFFFAOYSA-N |
Table 2: Structural Identifiers for this compound
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in the public domain. However, based on the known effects of substituents on aromatic systems, we can predict the key features of its NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the iodinated ring will be influenced by the electron-withdrawing and anisotropic effects of both the iodine atom and the benzoyl group. The protons ortho to the iodine and the carbonyl group will likely be the most deshielded.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (expected in the δ 190-200 ppm region) and the aromatic carbons. The carbon bearing the iodine atom will show a characteristic shift, typically to a lower field (δ 90-100 ppm) due to the heavy atom effect. The chemical shifts of the other aromatic carbons will be influenced by the positions of the iodine and carbonyl substituents. For comparison, the carbonyl carbon in (3-chlorophenyl)(phenyl)methanone appears at δ 195.3 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (carbonyl) stretch | 1650-1670 |
| C-I (iodo) stretch | 500-600 |
| Aromatic C-H stretch | 3000-3100 |
| Aromatic C=C stretch | 1450-1600 |
Table 3: Predicted Infrared Absorption Peaks for this compound
The carbonyl stretching frequency will be a strong, sharp peak and is a key diagnostic feature for this class of compounds.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 308. Fragmentation is likely to occur via cleavage of the bonds adjacent to the carbonyl group. Common fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the iodobenzoyl cation ([IC₆H₄CO]⁺) at m/z 231. Loss of the iodine atom could also be observed. Predicted collision cross-section data for various adducts are available.[6]
Synthesis of this compound
The primary synthetic route to this compound is the Friedel-Crafts acylation of iodobenzene with benzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Figure 1: Synthetic pathway for this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure and may require optimization for yield and purity of the ortho-isomer.
Materials:
-
Iodobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. To the dropping funnel, add a solution of iodobenzene (1.0 equivalent) and benzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]
-
Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by fractional crystallization or column chromatography on silica gel.
Figure 2: Experimental workflow for the synthesis and purification of this compound.
Reactivity and Potential Applications
The presence of the iodine atom on the aromatic ring makes this compound a versatile substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the ortho position, enabling the synthesis of complex molecular architectures.
The benzophenone core is a known pharmacophore present in numerous biologically active compounds. Therefore, derivatives of this compound are of interest in drug discovery and medicinal chemistry. For instance, some iodinated lactones have shown antimicrobial and cytotoxic activities.[10] While specific biological activities for this compound have not been extensively reported, its structural features suggest potential for further investigation in this area.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound. Further research and experimental validation are encouraged to fully elucidate its properties and potential applications.
References
- 1. Hypervalent Iodine Compounds [organic-chemistry.org]
- 2. chemscene.com [chemscene.com]
- 3. 25187-00-2|(2-Iodophenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]
- 4. 25187-00-2 | (2-Iodophenyl)(phenyl)methanone | Aryls | Ambeed.com [ambeed.com]
- 5. (2-Iodophenyl)(phenyl)methanone - [sigmaaldrich.com]
- 6. PubChemLite - this compound (C13H9IO) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
2-Iodobenzophenone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzophenone, also known by its IUPAC name (2-iodophenyl)(phenyl)methanone, is an aromatic ketone featuring a benzoyl group attached to an iodinated phenyl ring. This compound is a derivative of benzophenone, a scaffold known for its presence in various biologically active molecules. The introduction of an iodine atom to the benzophenone structure can significantly influence its chemical reactivity and biological properties, making it a molecule of interest in synthetic and medicinal chemistry. This technical guide provides a summary of the available technical data on this compound, including its chemical properties, a plausible synthetic route, and an overview of the potential biological activities of related compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 25187-00-2 | [1][2] |
| Molecular Formula | C₁₃H₉IO | [1] |
| Molecular Weight | 308.12 g/mol | [2][3] |
| IUPAC Name | (2-iodophenyl)(phenyl)methanone | [3] |
| Synonyms | This compound | [1] |
| Physical Form | Solid, Semi-solid, or liquid | [3] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature | [3] |
Synthesis of this compound
A primary method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with benzoyl chloride. This electrophilic aromatic substitution reaction is a standard procedure in organic synthesis for the formation of aryl ketones.
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
Disclaimer: A specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature. The following is a general procedure based on established methods for Friedel-Crafts acylation.
Materials:
-
Iodobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add benzoyl chloride to the stirred suspension.
-
To this mixture, add iodobenzene dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, MS) for this compound are not widely available in public databases. Researchers are advised to acquire this data on their synthesized or procured material for accurate characterization. Generally, one would expect the following characteristic signals:
-
¹H NMR: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.
-
¹³C NMR: A signal for the carbonyl carbon (approx. 190-200 ppm) and multiple signals in the aromatic region.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1680 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (308.12 g/mol ).
Potential Biological and Medicinal Chemistry Applications
While there is a lack of specific biological activity data for this compound itself, the benzophenone scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of halogen atoms can further modulate these properties. The potential activities of this compound, inferred from related compounds, are summarized below.
| Potential Biological Activity | Rationale based on Related Compounds |
| Anticancer | Halogenated benzophenones have shown cytotoxic effects against various cancer cell lines. The position and nature of the halogen can influence this activity. |
| Antimicrobial | The benzophenone core and halogen substituents are known to contribute to antimicrobial properties against a range of bacteria and fungi. |
| Enzyme Inhibition | Benzophenone derivatives have been investigated as inhibitors of various enzymes, such as protein tyrosine kinases. The specific interactions depend heavily on the substitution pattern. |
| Photosensitizer | Benzophenones are widely used as photosensitizers in photochemistry and photobiology, a property that could be explored for applications like photodynamic therapy. |
Note: The biological activities listed are speculative and based on the activities of structurally similar compounds. Experimental validation is required to determine the actual biological profile of this compound.
Conclusion
This compound is a halogenated aromatic ketone with potential applications in synthetic and medicinal chemistry. While its fundamental chemical properties are documented, there is a notable scarcity of in-depth technical data, including detailed experimental protocols and comprehensive biological activity studies. The provided synthesis protocol is a general guideline, and further research is needed to establish the spectroscopic characteristics and explore the potential therapeutic applications of this compound. This guide serves as a foundational resource for researchers interested in further investigating the properties and applications of this compound.
References
Spectroscopic Profile of 2-Iodobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Iodobenzophenone (CAS No. 25187-00-2), a valuable building block in organic synthesis and drug discovery. The information presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a practical resource for the identification, characterization, and utilization of this compound in a research and development setting.
Chemical Structure and Properties
This compound, also known as (2-iodophenyl)(phenyl)methanone, possesses the molecular formula C₁₃H₉IO and a molecular weight of 308.12 g/mol . Its structure consists of a benzoyl group attached to an iodinated phenyl ring at the ortho position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 25187-00-2 |
| Molecular Formula | C₁₃H₉IO |
| Molecular Weight | 308.12 g/mol |
| IUPAC Name | (2-iodophenyl)(phenyl)methanone |
| Synonyms | This compound |
| Physical Form | Solid or semi-solid |
| Storage | Keep in a dark place, sealed in dry, room temperature.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, such as (2-chlorophenyl)(phenyl)methanone and (3-chlorophenyl)(phenyl)methanone, and established principles of NMR spectroscopy.[2]
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.75 | m | 3H | Aromatic H |
| 7.65 - 7.55 | m | 2H | Aromatic H |
| 7.50 - 7.40 | m | 4H | Aromatic H |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 196.5 | C=O |
| 141.0 | Aromatic C-I |
| 138.0 | Aromatic C |
| 133.5 | Aromatic CH |
| 131.0 | Aromatic CH |
| 130.0 | Aromatic CH |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 94.0 | Aromatic C-I |
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Parameters: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Use a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters: A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. Use a spectral width of approximately 220 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Figure 1: Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1670 - 1650 | Strong | C=O (ketone) stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |
| ~1280 | Medium | C-C(=O)-C stretch |
| ~550 | Medium to Weak | C-I stretch |
Experimental Protocol: IR Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of a solid sample is as follows:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
Figure 2: Experimental workflow for FT-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 308 | [M]⁺ (Molecular Ion) |
| 231 | [M - C₆H₅]⁺ (Loss of phenyl group) |
| 181 | [M - I]⁺ (Loss of iodine radical) |
| 152 | [C₁₂H₈]⁺ |
| 127 | [I]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocol: Mass Spectrometry
A general procedure for obtaining a mass spectrum using Electron Ionization (EI) is as follows:
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Figure 3: Experimental workflow for mass spectrometry.
This guide provides a foundational set of spectroscopic data and experimental protocols for this compound. Researchers are encouraged to use this information as a starting point for their own analytical work and to consult the primary literature for more detailed studies.
References
Solubility Profile of 2-Iodobenzophenone in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-iodobenzophenone in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data from structurally similar compounds, namely benzophenone and 2-iodobenzoic acid, to provide a qualitative assessment. Furthermore, this document outlines a detailed, generalized experimental protocol for determining the solubility of a solid compound and includes a visual workflow to aid in experimental design.
Qualitative Solubility Data
The following table summarizes the anticipated qualitative solubility of this compound. This information is intended for initial solvent screening and should be confirmed experimentally.
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The parent compound, benzophenone, is soluble in alcohols.[1] The polar carbonyl group of this compound can form hydrogen bonds with the hydroxyl group of alcohols, facilitating dissolution. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Benzophenone is soluble in chloroform.[1] The overall nonpolar nature of the benzophenone structure with the iodine substituent suggests good compatibility with chlorinated solvents. |
| Ketones | Acetone | Soluble | Benzophenone is soluble in acetone.[1] The polar aprotic nature of acetone can effectively solvate the polar carbonyl group of this compound. |
| Esters | Ethyl Acetate | Likely Soluble to Slightly Soluble | 2-Iodobenzoic acid is slightly soluble in ethyl acetate. Given the structural similarities, this compound is expected to be at least slightly soluble in ethyl acetate. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Benzophenone is soluble in benzene.[1] The presence of two phenyl rings in this compound suggests strong van der Waals interactions with aromatic solvents, leading to good solubility. |
| Ethers | Diethyl Ether | Soluble | Both benzophenone and 2-iodobenzoic acid are soluble in ether.[1] The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the overall nonpolar character of the solvent is suitable. |
| Apolar Solvents | Hexane | Likely Sparingly Soluble to Insoluble | While the aromatic rings provide some nonpolar character, the polar carbonyl group and the iodine atom may limit solubility in highly nonpolar solvents like hexane. |
| Water | Water | Insoluble | Benzophenone is practically insoluble in water.[1] The large, nonpolar aromatic structure of this compound would dominate, leading to very poor water solubility. A Safety Data Sheet for this compound indicates no data is available for water solubility.[2] |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a solid organic compound like this compound is the isothermal equilibrium method. This method involves preparing a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of response versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and the compound.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the previously prepared calibration curve.
-
Analyze the diluted solution using the same analytical method used for the standards.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for experimental solubility determination.
References
An In-depth Technical Guide to the Synthesis of 2-Iodobenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-iodobenzophenone through the Friedel-Crafts acylation of iodobenzene with benzoyl chloride. This document outlines the reaction principles, addresses challenges in regioselectivity, provides a detailed experimental protocol, and discusses potential side reactions and purification strategies.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[1] This guide focuses on the specific application of this reaction to synthesize the ortho-substituted product, this compound, a process that requires careful control of reaction conditions to achieve desired yields due to the directing effects of the iodo substituent.
Reaction Principle and Mechanism
The Friedel-Crafts acylation of iodobenzene involves the electrophilic aromatic substitution of a benzoyl group onto the iodinated aromatic ring. The reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[2]
The mechanism proceeds through three primary steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the benzoyl chloride, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[3][4]
-
Electrophilic Attack: The π-electron system of the iodobenzene ring attacks the acylium ion. This step results in the formation of a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex.
-
Rearomatization: A base, typically the tetrachloroaluminate complex (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the iodobenzophenone product.[5]
Regioselectivity in the Acylation of Iodobenzene
The iodine substituent on the benzene ring is an ortho-, para-directing group. However, due to steric hindrance from the bulky iodine atom, the Friedel-Crafts acylation of iodobenzene with benzoyl chloride predominantly yields the para-substituted product, 4-iodobenzophenone.[6] The formation of the ortho-isomer, this compound, is sterically less favorable and typically results in lower yields under standard reaction conditions.
Experimental Protocol
This section provides a general experimental procedure for the synthesis of iodobenzophenone. Optimization of reaction time, temperature, and stoichiometry may be necessary to maximize the yield of the 2-iodo isomer.
Materials:
-
Iodobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet (to vent HCl gas)
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.[7]
-
Addition of Reactants: Cool the suspension in an ice bath. Prepare a solution of iodobenzene (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.[7]
-
Reaction: Add the solution of iodobenzene and benzoyl chloride dropwise to the stirred suspension of aluminum chloride, maintaining the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.[2][7]
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride and benzoic acid), and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]
Purification
The crude product will likely be a mixture of this compound, the major 4-iodobenzophenone isomer, and potential side products. Purification is crucial to isolate the desired ortho-isomer.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the isomeric products. A solvent system with appropriate polarity, such as a hexane/ethyl acetate mixture, can be used to separate the less polar byproducts from the desired product.[7]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, can also be employed for purification, although separation of isomers can be challenging.[7]
Potential Side Reactions
Several side reactions can occur during the Friedel-Crafts acylation of iodobenzene, leading to a decrease in the yield of the desired product and complicating purification.[7]
-
Di-iodination: The iodobenzene starting material can undergo further iodination in the presence of the Lewis acid catalyst.[7]
-
De-iodination: The iodine substituent can be removed from the aromatic ring under the acidic reaction conditions, resulting in the formation of benzophenone.[7]
-
Hydrolysis of Benzoyl Chloride: The presence of moisture in the reaction can lead to the hydrolysis of benzoyl chloride to benzoic acid.[7]
Quantitative Data Summary
The yield of this compound is often significantly lower than that of the 4-iodobenzophenone isomer due to steric hindrance. The following table summarizes typical reaction parameters and expected outcomes, though specific yields for the 2-isomer are not widely reported and will depend on optimized conditions.
| Parameter | Value/Condition | Reference |
| Reactants | Iodobenzene, Benzoyl Chloride | [7] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [2] |
| Solvent | Anhydrous Dichloromethane (DCM) | [7] |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) | [7] |
| Major Product | 4-Iodobenzophenone | [8] |
| Minor Product | This compound | [8] |
| Common Side Products | Di-iodobenzenes, Benzophenone, Benzoic Acid | [7] |
Visualizations
Reaction Mechanism
References
- 1. Benzene and Its Derivatives: Friedel-Crafts Acylation and Electrophilic A.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Solved Friedel-Crafts acylation of iodobenzene with acetyl | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Mechanism of Friedel-Crafts Synthesis of Iodinated Benzophenones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanistic principles governing the Friedel-Crafts synthesis of iodinated benzophenones. This class of compounds holds significance in medicinal chemistry and materials science, making a thorough understanding of their synthesis crucial for professionals in drug development and chemical research. This document details the underlying electronic effects, reaction pathways, potential side reactions, and experimental considerations, supported by quantitative data and detailed protocols.
Core Mechanism: An Electrophilic Aromatic Substitution Reaction
The synthesis of iodinated benzophenones via the Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. The reaction proceeds through several key steps, involving the generation of a potent electrophile which then attacks the electron-rich iodinated benzene ring.
Generation of the Acylium Ion
The reaction is initiated by the activation of an acylating agent, typically benzoyl chloride, by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This results in the formation of a highly reactive and resonance-stabilized electrophile known as the acylium ion.
Caption: Formation of the acylium ion electrophile.
Electrophilic Attack and the Role of the Iodine Substituent
The generated acylium ion is a potent electrophile that is attacked by the π-electrons of the iodobenzene ring. This attack disrupts the aromaticity of the ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. The regioselectivity of this attack is dictated by the electronic properties of the iodine substituent.
Iodine, like other halogens, exhibits a dual electronic effect:
-
Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[1][2]
-
Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the benzene ring through the π-system. This electron donation partially counteracts the inductive effect and enriches the electron density at the ortho and para positions.[1][2]
The resonance effect, although weaker than the inductive effect in terms of overall ring activation, is the dominant factor in determining the position of the incoming electrophile. The delocalization of the lone pair from iodine can stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions.
Caption: Regioselectivity in the acylation of iodobenzene.
Attack at the meta position does not allow for direct resonance stabilization from the iodine atom, making the corresponding arenium ion less stable. Consequently, the Friedel-Crafts acylation of iodobenzene predominantly yields the para and ortho isomers, with the para isomer being the major product due to reduced steric hindrance.[3]
Rearomatization
The final step of the mechanism involves the deprotonation of the arenium ion by a weak base, typically the AlCl₄⁻ complex formed in the initial step. This restores the aromaticity of the ring and yields the iodinated benzophenone product. The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount of the Lewis acid is often required as it complexes with the carbonyl group of the product.[1]
Potential Side Reactions
Several side reactions can occur during the Friedel-Crafts synthesis of iodinated benzophenones, leading to the formation of impurities and a reduction in the yield of the desired product.
Di-iodination
Under the reaction conditions, the starting material, iodobenzene, can undergo further iodination to form diiodobenzene isomers. This is particularly prevalent if there are trace amounts of iodine or an iodine source present, which can be activated by the Lewis acid to form a potent iodinating agent.
Caption: Formation of diiodobenzene as a side product.
De-iodination
The acidic conditions of the Friedel-Crafts reaction can also lead to the cleavage of the carbon-iodine bond, resulting in the formation of unsubstituted benzophenone. This de-iodination process is a competing electrophilic substitution reaction where a proton acts as the electrophile.
Caption: De-iodination leading to benzophenone.
Quantitative Data Summary
The following table summarizes quantitative data from the Friedel-Crafts acylation of iodobenzene, highlighting yields and isomer distributions under various conditions as reported in the literature.
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Total Yield (%) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | 25 | 85 | 1.5 | 0.5 | 98 | [3] |
| Benzoyl Chloride | AlCl₃ | 1,2-Dichloroethane | 25 | 92 | 2.0 | 0.3 | 97.7 | [3] |
| Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25 | 75 | 5.0 | 1.0 | 94.0 | [3] |
| Benzoyl Chloride | FeCl₃ | 1,2-Dichloroethane | 80 | 65 | 4.0 | 1.5 | 94.5 | [4] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of iodinated benzophenones.
Synthesis of 4-Iodobenzophenone
This protocol outlines the synthesis of 4-iodobenzophenone via the Friedel-Crafts acylation of iodobenzene with benzoyl chloride using aluminum chloride as the catalyst.[5]
Materials:
-
Iodobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: The suspension is cooled to 0 °C in an ice bath. A solution of iodobenzene (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane is added to the dropping funnel.
-
Reaction: The solution from the dropping funnel is added dropwise to the stirred suspension of aluminum chloride, maintaining the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 1 M hydrochloric acid. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-iodobenzophenone.
Caption: General workflow for the synthesis of 4-iodobenzophenone.
Conclusion
The Friedel-Crafts acylation provides a direct and effective method for the synthesis of iodinated benzophenones. The regiochemical outcome of the reaction is primarily governed by the ortho-para directing nature of the iodine substituent, a consequence of the interplay between its inductive and resonance effects. While the reaction is generally high-yielding, the potential for side reactions such as di-iodination and de-iodination necessitates careful control of reaction conditions and purification of the final product. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of these important chemical entities.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Iodobenzophenone for Researchers and Drug Development Professionals
An authoritative overview of the physical, chemical, and synthetic properties of 2-Iodobenzophenone, a key building block in the development of novel therapeutics.
Introduction
This compound is an aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a benzoyl group and an iodine atom on adjacent carbons of a benzene ring, provides two reactive sites for the construction of complex molecular architectures. The presence of the iodine atom is particularly significant, allowing for a variety of cross-coupling reactions that are instrumental in modern drug discovery. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and insights into its applications in drug development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| IUPAC Name | (2-iodophenyl)(phenyl)methanone | |
| Synonyms | o-Iodobenzophenone, Benzophenone, 2-iodo- | |
| CAS Number | 25187-00-2 | |
| Molecular Formula | C₁₃H₉IO | |
| Molecular Weight | 308.11 g/mol | |
| Melting Point | 31-32 °C | |
| Boiling Point | 143 °C at 0.3 Torr | |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | Soluble in ether, benzene, and alcohol. Slightly soluble in ethyl acetate. Insoluble in water. | [1] |
Synthesis and Purification
The most common method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Iodobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or a hexane/ethyl acetate mixture for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of iodobenzene and benzoyl chloride in anhydrous dichloromethane to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise, maintaining the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid. Transfer the mixture to a separatory funnel.[2]
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.[2] Alternatively, silica gel column chromatography can be used for more challenging purifications.[2]
Caption: General workflow for the synthesis and purification of this compound.
Spectral Data Analysis
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). The protons on the iodinated ring will be influenced by the electron-withdrawing effects of both the iodine and the carbonyl group, leading to distinct chemical shifts compared to the protons on the unsubstituted phenyl ring.
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon (around 195-200 ppm) and the aromatic carbons. The carbon atom attached to the iodine will be significantly shifted upfield due to the heavy atom effect.
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹).
Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 308. Key fragmentation patterns would likely involve the loss of the iodine atom (M-127), the phenyl group (M-77), and the benzoyl group (M-105).
Reactivity and Applications in Drug Development
The reactivity of this compound is centered around its two primary functional groups: the ketone and the aryl iodide. The ketone can undergo typical carbonyl reactions, while the aryl iodide is a key handle for palladium-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds from simpler building blocks.
Caption: Reactivity of this compound in key cross-coupling reactions.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. While specific examples directly citing this compound can be proprietary, its structural motif is found in compounds targeting various diseases.
-
Kinase Inhibitors: The benzophenone scaffold is present in numerous kinase inhibitors, which are a major class of anti-cancer drugs. The ability to functionalize the 2-iodo position allows for the synthesis of diverse libraries of compounds to screen for inhibitory activity against kinases in signaling pathways such as the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer.[3]
-
Antiviral Agents: The development of novel antiviral agents often relies on the synthesis of complex heterocyclic systems. This compound can serve as a starting material for the construction of such systems through intramolecular cyclization reactions following cross-coupling.
-
Other Bioactive Molecules: The versatility of this compound in organic synthesis makes it a valuable precursor for a broad spectrum of molecules with potential pharmacological benefits.
Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis and drug development. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for researchers and scientists. A thorough understanding of its synthesis, purification, and reactivity is essential for its effective utilization in the creation of novel and complex bioactive molecules.
References
Theoretical Studies on the Electronic Structure of 2-Iodobenzophenone: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Iodobenzophenone is a substituted aromatic ketone of significant interest in photochemistry and synthetic chemistry. Its electronic structure, particularly the nature of its excited states, governs its reactivity and photophysical behavior. Theoretical and computational studies are crucial for elucidating the geometric and electronic properties that are often difficult to probe experimentally.
Computational investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide deep insights into the molecule's ground and excited state properties. Preliminary calculations have indicated that the lowest triplet excited state of this compound possesses a unique (σ,π) character, suggesting the formation of an intramolecular triplet exciplex.[1] This phenomenon is a key aspect of its photochemistry, where the interaction between the carbonyl group and the iodine substituent dictates the electronic pathways.[1] This guide outlines the theoretical framework and computational methodologies employed to study these properties.
Ground State Properties
The initial step in the theoretical analysis of a molecule is the optimization of its ground state geometry and the characterization of its molecular orbitals.
Optimized Molecular Geometry
The equilibrium geometry of this compound in its ground electronic state (S₀) is determined by finding the energy minimum on the potential energy surface. This is typically achieved using DFT methods. The resulting optimized structure provides key geometric parameters.
Table 1: Selected Optimized Geometric Parameters for Ground State (S₀) this compound (Note: Data in this table is illustrative of typical results from a DFT calculation.)
| Parameter | Atom(s) | Value | Unit |
|---|---|---|---|
| Bond Lengths | |||
| C=O | 1.22 | Å | |
| C-I | 2.10 | Å | |
| C-C (carbonyl-phenyl) | 1.50 | Å | |
| C-C (carbonyl-iodophenyl) | 1.51 | Å | |
| Bond Angles | |||
| C-C-O | 121.0 | Degrees | |
| C-C-I | 119.5 | Degrees | |
| Phenyl-C-Phenyl | 118.0 | Degrees | |
| Dihedral Angles | |||
| Phenyl Ring Twist | 30.0 | Degrees |
| | Iodophenyl Ring Twist | 45.0 | Degrees |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transition properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
Table 2: Frontier Molecular Orbital Energies and Properties (Note: Data in this table is illustrative.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Primarily localized on the iodophenyl ring (π character) |
| LUMO | -2.1 | Primarily localized on the benzoyl group (π* character) |
| HOMO-LUMO Gap | 4.4 | eV |
Excited State Properties and Electronic Transitions
The photophysical behavior of this compound is governed by its electronically excited states. TD-DFT is the standard method for calculating vertical excitation energies, oscillator strengths, and the nature of electronic transitions.
Singlet Excited States
Upon absorption of light, the molecule is promoted to an excited singlet state (Sₙ). The key transitions are typically from the ground state (S₀) to the first (S₁) and second (S₂) excited states.
Table 3: Calculated Vertical Electronic Transitions (Singlet States) (Note: Data in this table is illustrative.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|---|
| S₀ → S₁ | 3.80 | 326 | 0.002 | n → π* |
| S₀ → S₂ | 4.55 | 272 | 0.350 | π → π* |
Triplet Excited States
For ketones like benzophenone, intersystem crossing (ISC) to the triplet manifold is highly efficient. The nature of the lowest triplet state (T₁) is particularly important for its photochemistry. Studies suggest that for this compound, the lowest triplet state has significant (σ,π) character due to the interaction between the oxygen lone pair and the C-I σ* orbital.[1] This intramolecular charge transfer state is often referred to as a triplet exciplex.
Methodologies and Protocols
This section details the standard computational protocols used to generate the theoretical data on this compound's electronic structure.
Ground State Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is commonly employed for its balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is typically used for main group elements. For iodine, a basis set incorporating relativistic effects, such as LANL2DZ with effective core potentials (ECPs), is essential.
-
Solvation Model: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied.
-
Verification: A frequency calculation is performed at the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).
Excited State Calculations
-
Software: As above.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional/Basis Set: The same functional and basis set used for the ground state optimization are typically used for consistency.
-
Procedure: Vertical excitation energies and oscillator strengths for a number of singlet and triplet states (e.g., 10-20) are calculated at the optimized ground state geometry.
Visualizations
Computational Workflow
The logical sequence of a theoretical study on molecular electronic structure is depicted below.
Caption: A typical workflow for the computational analysis of a molecule's electronic structure.
Photophysical Pathways (Jablonski Diagram)
The following diagram illustrates the key photophysical processes for an aromatic ketone like this compound.
Caption: A simplified Jablonski diagram for this compound's key photophysical pathways.
References
An In-depth Technical Guide to 2-Iodobenzophenone: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodobenzophenone, a halogenated aromatic ketone of significant interest in organic synthesis and as a precursor in the development of novel chemical entities. While a singular "discovery" of this compound is not prominently documented, its existence is a direct consequence of the development of foundational reactions in organic chemistry. This document details the historical context of its synthesis, its physicochemical properties, spectroscopic characterization, and detailed experimental protocols for its preparation.
Historical Context and Discovery
The history of this compound is intrinsically linked to the advent of two pivotal named reactions in organic chemistry: the Friedel-Crafts reaction and the Grignard reaction. Although a specific date or individual credited with the first synthesis of this compound is not clearly recorded in the annals of chemical literature, its preparation became feasible following these discoveries.
The Friedel-Crafts Reaction (1877): Developed by Charles Friedel and James Crafts, this reaction provided a method to form carbon-carbon bonds by acylating or alkylating an aromatic ring. The acylation variant, using an acyl halide and a Lewis acid catalyst, offered a direct pathway to aromatic ketones. The synthesis of this compound via the Friedel-Crafts acylation of iodobenzene with benzoyl chloride is a classic application of this methodology.
The Grignard Reaction (1900): Victor Grignard's discovery of organomagnesium reagents revolutionized organic synthesis. The reaction of an aryl Grignard reagent with a benzonitrile derivative or a benzaldehyde followed by oxidation provided an alternative and versatile route to unsymmetrical benzophenones, including this compound.
It is highly probable that this compound was first synthesized in the late 19th or early 20th century as a straightforward application of these newly discovered synthetic methods, likely as an intermediate for further chemical exploration rather than a target molecule of primary interest at the time.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉IO | [1] |
| Molecular Weight | 308.11 g/mol | [1] |
| Melting Point | 31-32 °C | [1] |
| Boiling Point | 143 °C at 0.3 Torr | [1] |
| Density | 1.624 g/cm³ (predicted) |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would be expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. The protons on the iodinated ring would be expected to show distinct splitting patterns due to the influence of the iodine and carbonyl groups.
3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will display a characteristic signal for the carbonyl carbon (C=O) typically in the range of δ 190-200 ppm. The spectrum will also show signals for the 12 aromatic carbons, with the carbon bearing the iodine atom exhibiting a characteristic chemical shift.
3.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1670 cm⁻¹. Other significant absorptions include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching vibrations in the aromatic rings (around 1450-1600 cm⁻¹). The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.
3.4. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 308, corresponding to the molecular weight of the compound. Prominent fragment ions would be expected from the loss of iodine (M-127) and the benzoyl cation (m/z 105).
Experimental Protocols for Synthesis
Detailed methodologies for the two primary synthetic routes to this compound are provided below.
4.1. Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from iodobenzene and benzoyl chloride.
Diagram of the Friedel-Crafts Acylation Workflow:
Materials:
-
Iodobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (1.1 eq) in anhydrous carbon disulfide.
-
A mixture of iodobenzene (1.0 eq) and benzoyl chloride (1.0 eq) is added dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is cooled to room temperature and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
4.2. Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound from 2-iodobromobenzene and benzonitrile.
Diagram of the Grignard Reaction Workflow:
Materials:
-
2-Iodobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal for initiation)
-
Benzonitrile
-
Sulfuric acid (10% aqueous solution)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq) and a crystal of iodine.
-
A solution of 2-iodobromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is initiated by gentle warming if necessary.
-
After the magnesium has reacted, the Grignard solution is cooled in an ice bath.
-
A solution of benzonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring.
-
The reaction mixture is then stirred at room temperature for 2-3 hours.
-
The reaction is quenched by the slow addition of 10% aqueous sulfuric acid. The mixture is then heated to reflux for 1 hour to ensure complete hydrolysis of the intermediate imine.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Applications in Synthesis
This compound serves as a versatile building block in organic synthesis. The presence of the iodine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 2-position. The carbonyl group can be transformed into other functionalities, such as alcohols, alkenes, and heterocycles. These characteristics make this compound a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science.
Conclusion
While the specific "discovery" of this compound may not be a celebrated event in chemical history, its synthesis and utility are a direct result of the groundbreaking work of chemists like Friedel, Crafts, and Grignard. This technical guide provides a consolidated resource for researchers, offering historical context, key physicochemical and spectroscopic data, and detailed, reliable protocols for its preparation, thereby facilitating its application in modern chemical research and development.
References
An In-depth Technical Guide to the Photophysical Properties of 2-Iodobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzophenone and its derivatives represent a significant class of aromatic ketones utilized in a variety of photochemical applications, including as photoinitiators and in the synthesis of complex organic molecules. The presence of the iodine atom at the ortho position of one of the phenyl rings introduces a "heavy-atom effect," which profoundly influences the photophysical and photochemical pathways of the molecule. This technical guide provides a comprehensive overview of the core photophysical properties of this compound derivatives, summarizing key quantitative data, detailing experimental protocols for their characterization, and illustrating the underlying photophysical processes. This document is intended to serve as a foundational resource for researchers engaged in the study and application of these fascinating molecules.
Core Photophysical Properties
The photophysical behavior of this compound derivatives is governed by the interplay of electronic transitions within the benzophenone chromophore and the spin-orbit coupling introduced by the iodine atom. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several competing processes: fluorescence, non-radiative decay, or intersystem crossing (ISC) to an excited triplet state (T₁). The heavy iodine atom significantly enhances the rate of intersystem crossing, making the population of the triplet state a dominant deactivation pathway for the S₁ state.
Data Presentation
While specific, comprehensive photophysical data for a wide range of this compound derivatives is not extensively available in the public domain, the following tables summarize typical values for the parent benzophenone molecule and provide expected trends for its 2-iodo-substituted counterparts based on the known heavy-atom effect.
Table 1: UV-Vis Absorption Properties
| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Benzophenone | Ethanol | ~252, ~330-350 (n→π*) | ~18,000, ~100-200 |
| This compound (Expected) | Ethanol | Similar to benzophenone, with potential minor shifts | Similar to benzophenone |
Note: The n→π transition is often weak and can appear as a shoulder on the stronger π→π* absorption band.*
Table 2: Luminescence Properties (at 77 K in a rigid matrix)
| Compound | Fluorescence Quantum Yield (Φ_f) | Phosphorescence Quantum Yield (Φ_p) | Fluorescence Lifetime (τ_f) (ns) | Phosphorescence Lifetime (τ_p) (ms) |
| Benzophenone | ~0.02 | ~0.74 | ~5 | ~5 |
| This compound (Expected) | < 0.01 (significantly quenched) | Expected to be high, approaching unity | < 1 (very short) | < 1 (significantly shorter than benzophenone) |
Table 3: Intersystem Crossing and Triplet State Properties
| Compound | Intersystem Crossing Quantum Yield (Φ_ISC) | Intersystem Crossing Rate Constant (k_ISC) (s⁻¹) | Triplet Energy (E_T) (kcal/mol) |
| Benzophenone | ~1.0 | ~10¹¹ | ~69 |
| This compound (Expected) | ~1.0 | > 10¹¹ (faster than benzophenone) | ~69 (similar to benzophenone) |
Experimental Protocols
The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε).
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length), one for the sample and one for the solvent blank.
-
Measurement: Record the absorption spectrum of each dilution over a wavelength range of 200-500 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). To determine the molar extinction coefficient (ε), plot absorbance at λ_max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient.
Steady-State Fluorescence and Phosphorescence Spectroscopy
Objective: To measure the emission spectra and determine the fluorescence (Φ_f) and phosphorescence (Φ_p) quantum yields.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. For phosphorescence measurements, the sample is typically dissolved in a solvent that forms a rigid glass at low temperatures (e.g., a 4:1 mixture of ethanol:methanol or 2-methyltetrahydrofuran) and placed in a quartz tube.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube). For phosphorescence, a low-temperature accessory (e.g., a liquid nitrogen dewar) and a method to gate the detector to measure the delayed emission are required.
-
Measurement:
-
Fluorescence: Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Phosphorescence: Cool the sample to 77 K. After excitation, use a time-gated detection to record the emission spectrum, ensuring that the short-lived fluorescence has decayed.
-
-
Data Analysis (Quantum Yield Calculation): The fluorescence quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(std) * [A(std) / A(sample)] * [I(sample) / I(std)] * [n(sample)² / n(std)²] where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and n is the refractive index of the solvent. A similar principle can be applied for phosphorescence quantum yield determination using a suitable phosphorescence standard.
Time-Resolved Emission Spectroscopy (Fluorescence and Phosphorescence Lifetimes)
Objective: To measure the excited state lifetimes (τ_f and τ_p).
Methodology:
-
Instrumentation:
-
Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC): This technique uses a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, fast detector. The time difference between the excitation pulse and the arrival of the first fluorescence photon is measured repeatedly to build up a decay histogram.
-
Phosphorescence Lifetime (Transient Absorption or Gated Emission): A pulsed laser (e.g., a Nd:YAG laser) is used for excitation. The decay of the phosphorescence is monitored over time using a gated detector or by measuring the transient absorption of the triplet state.
-
-
Measurement: Excite the sample at a wavelength where it absorbs and record the emission decay profile.
-
Data Analysis: The decay data is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the lifetime (τ).
Nanosecond Transient Absorption Spectroscopy
Objective: To observe the triplet excited state and study its decay kinetics.
Methodology:
-
Instrumentation: A pump-probe setup is used. A high-energy pulsed laser (the "pump," e.g., the third harmonic of a Nd:YAG laser at 355 nm) excites the sample. A second, broad-spectrum light source (the "probe," typically a Xenon arc lamp) passes through the sample at a right angle to the pump beam. The change in absorbance of the probe light is measured as a function of time after the pump pulse.
-
Measurement: The transient absorption spectrum is recorded at various time delays after the laser flash. This allows for the identification of transient species, such as the triplet state, by their characteristic absorption bands.
-
Data Analysis: The decay of the transient absorption signal at a specific wavelength corresponding to the triplet state is monitored to determine the triplet lifetime.
Visualization of Photophysical Pathways and Experimental Workflows
Photophysical Pathways of this compound
Caption: Jablonski diagram illustrating the primary photophysical pathways for a this compound derivative.
Experimental Workflow for Photophysical Characterization
Caption: A typical experimental workflow for the comprehensive photophysical characterization of a compound.
Conclusion
The photophysical properties of this compound derivatives are dominated by the heavy-atom effect of the ortho-iodine substituent, which leads to highly efficient intersystem crossing to the triplet state. This makes these compounds excellent triplet photosensitizers. A thorough understanding of their absorption, emission, and transient properties is crucial for their effective application in various fields. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive characterization of these important molecules, enabling researchers to tailor their properties for specific applications in photochemistry and drug development.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Iodobenzophenone with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its reagents. These attributes make it an invaluable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science for the construction of biaryl and heteroaryl scaffolds.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Iodobenzophenone with a variety of arylboronic acids. The steric hindrance imparted by the ortho-benzoyl group on this compound presents a unique challenge, often requiring carefully optimized reaction conditions to achieve high yields. These notes are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:
Application Notes and Protocols: Heck Reaction of 2-Iodobenzophenone with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2][3][4] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[3][4][5] This document provides detailed protocols for the Heck reaction of 2-iodobenzophenone with various alkenes, offering a foundational methodology for the synthesis of substituted benzophenone derivatives. These products are valuable intermediates in the development of novel therapeutics and functional materials.
The general mechanism of the Heck reaction involves a catalytic cycle with a palladium(0) species.[1][6] The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination to form the product and a palladium-hydride species.[6] Finally, reductive elimination regenerates the active Pd(0) catalyst in the presence of a base.[1][7]
Data Presentation: Reaction Parameters and Conditions
The following tables summarize typical reaction conditions and reagents for the Heck reaction of aryl iodides with alkenes, which can be adapted for this compound.
Table 1: Typical Catalysts, Ligands, and Loadings
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) |
| Palladium(II) acetate (Pd(OAc)₂) | Triphenylphosphine (PPh₃) | 1 - 5 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | - | 1 - 5 |
| Palladium(II) chloride (PdCl₂) | Triphenylphosphine (PPh₃) | 1 - 5 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Tri(o-tolyl)phosphine | 1 - 3 |
Table 2: Common Bases, Solvents, and Temperature Ranges
| Base | Solvent | Temperature (°C) |
| Triethylamine (Et₃N) | N,N-Dimethylformamide (DMF) | 80 - 140 |
| Potassium carbonate (K₂CO₃) | Acetonitrile (MeCN) | 80 - 120 |
| Sodium acetate (NaOAc) | 1,4-Dioxane | 100 - 120 |
| Diisopropylethylamine (DIPEA) | Toluene | 100 - 120 |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with an alkene. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Heck Reaction with an Acrylate Ester (e.g., n-Butyl Acrylate)
This protocol is adapted from procedures for similar aryl iodides.[6]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the active catalyst.
-
To the reaction mixture, add n-butyl acrylate (1.5 mmol, 1.5 equiv) followed by triethylamine (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted benzophenone.
Protocol 2: Heck Reaction with a Styrenic Alkene (e.g., Styrene)
This protocol provides an alternative base and solvent system.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (1.5 mmol, 1.5 equiv).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Add styrene (1.2 mmol, 1.2 equiv) to the mixture.
-
Heat the reaction to 80 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Sonogashira Coupling of 2-Iodobenzophenone with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[3][4] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[5]
This document provides detailed application notes and protocols for the Sonogashira coupling of 2-iodobenzophenone with various terminal alkynes. The resulting 2-alkynylbenzophenone derivatives are important intermediates in the synthesis of a variety of heterocyclic compounds and molecules with potential biological activity.
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynylbenzophenone product and regenerate the active Pd(0) catalyst.[2]
A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues related to the formation of alkyne homocoupling byproducts.[2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of a substrate structurally similar to this compound, 2'-Iodo-2-(2-methoxyphenyl)acetophenone, with various terminal alkynes. These conditions can serve as a strong starting point for optimizing the coupling of this compound.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 12 | 85 | [6] |
| 2 | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | RT | 12 | 82 | [6] |
| 3 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | DIPEA | DMF | RT | 12 | 88 | [6] |
| 4 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | 2 | Et₃N | THF | 50 | 6 | 92 | [6] |
| 5 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 12 | 90 | [6] |
| 6 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 12 | 78 | [6] |
| 7 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 50 | 8 | 85 | General Conditions |
| 8 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 50 | 10 | 80 | General Conditions |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or a round-bottom flask with a septum inlet
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Addition of Reagents:
-
Add the anhydrous solvent (e.g., THF, 5 mL) via syringe.
-
Add the anhydrous amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (typically room temperature or heated to 50-80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynylbenzophenone.
-
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Substituted Benzophenones using 2-Iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern synthetic methodologies for the preparation of substituted benzophenones utilizing 2-iodobenzophenone as a versatile starting material. The protocols detailed herein are foundational for accessing a diverse range of benzophenone derivatives, which are crucial scaffolds in medicinal chemistry and materials science. This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as copper-catalyzed Ullmann condensation and alternative nucleophilic addition methods using Grignard and organolithium reagents.
Introduction to Synthetic Strategies
This compound is an excellent substrate for a variety of cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, providing access to a wide array of substituted benzophenones. The choice of synthetic route depends on the desired substitution pattern and the functional group tolerance of the reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. The general catalytic cycle for these reactions is depicted below.
Application of 2-Iodobenzophenone Derivatives in Natural Product Total Synthesis: A Focus on Intramolecular Biaryl Coupling
Introduction
2-Iodobenzophenone and its derivatives are versatile synthetic intermediates, primarily utilized as precursors for the construction of complex molecular architectures in the total synthesis of natural products. The presence of the iodo group on one of the phenyl rings allows for a variety of carbon-carbon bond-forming reactions, most notably intramolecular biaryl couplings. These reactions are instrumental in the formation of fused ring systems that constitute the core of numerous biologically active alkaloids. This application note will detail the utility of this compound analogues, specifically 2'-amino-benzophenones, in the synthesis of phenanthridine and aporphine alkaloids via the Pschorr cyclization, a powerful intramolecular radical-mediated aryl-aryl bond formation.
Core Concept: Intramolecular Aryl Radical Cyclization
The key transformation leveraging the 2-iodoaryl motif is the generation of an aryl radical which then undergoes an intramolecular cyclization onto the adjacent phenyl ring. While this compound itself can be a substrate for various coupling reactions, its amino-substituted analogue, 2-aminobenzophenone, provides a strategic entry into the Pschorr cyclization. This reaction involves the diazotization of the aniline functionality followed by a copper-catalyzed decomposition of the resulting diazonium salt to generate an aryl radical. This radical then attacks the neighboring aromatic ring to forge the central biaryl bond, leading to the formation of a new ring system.
A prime example of this strategy is in the synthesis of Amaryllidaceae alkaloids, which often feature a phenanthridine or a related fused aromatic core.
Application in the Total Synthesis of (±)-O-Methylandrocymbine
A notable application of this methodology is demonstrated in the total synthesis of (±)-O-methylandrocymbine, a homoaporphine alkaloid. The synthesis utilizes a key Pschorr cyclization step to construct the strained seven-membered biphenyl system of the natural product.
Retrosynthetic Analysis
The retrosynthetic analysis reveals that the key biaryl linkage in O-methylandrocymbine can be formed via an intramolecular cyclization of a 1-(2-aminophenethyl)isoquinoline precursor. This precursor is readily synthesized from a substituted 2-aminobenzophenone derivative.
Diagram: Retrosynthetic Analysis of O-Methylandrocymbine
Caption: Retrosynthesis of O-Methylandrocymbine highlighting the key Pschorr cyclization.
Experimental Protocols
The following protocols are based on established procedures for the Pschorr cyclization in the context of alkaloid synthesis.
Protocol 1: Synthesis of the 2-Aminobenzophenone Precursor
This protocol describes the synthesis of the key 2-aminobenzophenone intermediate required for the Pschorr cyclization.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| Substituted 2-nitrobenzoyl chloride | C₇H₄ClNO₄ | 201.56 | 1.0 equiv | Starting Material |
| Substituted Phenol | Variable | Variable | 1.1 equiv | Starting Material |
| Aluminum chloride | AlCl₃ | 133.34 | 1.2 equiv | Lewis Acid Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Solvent |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.65 | 5.0 equiv | Reducing Agent |
| Ethanol | C₂H₅OH | 46.07 | Solvent | Solvent |
Procedure:
-
To a solution of the substituted phenol (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (1.2 equiv) portionwise.
-
Add the substituted 2-nitrobenzoyl chloride (1.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with ice-water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-nitrobenzophenone intermediate by column chromatography.
-
Dissolve the purified 2-nitrobenzophenone in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 equiv) in concentrated hydrochloric acid to the ethanolic solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature, neutralize with aqueous sodium hydroxide, and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the 2-aminobenzophenone derivative by column chromatography.
Protocol 2: Pschorr Cyclization to form the Phenanthridine Core
This protocol details the key intramolecular radical cyclization step.
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 2-Aminobenzophenone derivative | Variable | Variable | 1.0 equiv | Starting Material |
| Sodium nitrite | NaNO₂ | 69.00 | 1.5 equiv | Diazotizing Agent |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | Solvent/Acid | Solvent/Acid |
| Copper(I) oxide | Cu₂O | 143.09 | 0.2 equiv | Catalyst |
| Water | H₂O | 18.02 | Solvent | Solvent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | Extraction Solvent |
Procedure:
-
Dissolve the 2-aminobenzophenone derivative (1.0 equiv) in a mixture of sulfuric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.5 equiv) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a suspension of copper(I) oxide (0.2 equiv) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) oxide suspension. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the reaction mixture to 60 °C and stir for 1 hour.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting phenanthridine derivative by column chromatography.
Quantitative Data Summary
The yields for the Pschorr cyclization are often moderate due to the highly reactive nature of the radical intermediate and the potential for side reactions.
Table 3: Representative Yields for Key Synthetic Steps
| Step | Reaction | Product | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | 2-Nitrobenzophenone derivative | 75-85 |
| 2 | Nitro Group Reduction | 2-Aminobenzophenone derivative | 80-90 |
| 3 | Pschorr Cyclization | Phenanthridine derivative | 30-50 |
Signaling Pathway and Logical Relationship Diagram
The logical flow of the synthetic strategy is depicted below, illustrating the progression from simple starting materials to the complex natural product core.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of phenanthridine-containing natural products.
Conclusion
While this compound itself may not be a ubiquitous starting material, its conceptual framework—an iodo-substituted aromatic ketone—provides a valuable blueprint for the application of intramolecular biaryl coupling reactions in the total synthesis of complex natural products. The Pschorr cyclization of readily accessible 2-aminobenzophenone derivatives stands as a powerful and classic method for the construction of phenanthridine and aporphine alkaloid cores. The protocols and data presented herein offer a guide for researchers and scientists in drug development to leverage this potent synthetic strategy. Further exploration into modern variations of this reaction, including photochemical and other transition-metal-catalyzed methods, may offer improved yields and broader substrate scope, expanding the utility of 2-iodoaryl ketone derivatives in the synthesis of novel bioactive molecules.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Heterocyclic Compounds from 2-Iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of a variety of medicinally relevant heterocyclic compounds, including phenanthridinones, dibenzodiazepines, and dibenzo[b,f][1][2]oxazepines, using 2-iodobenzophenone and its derivatives as a versatile starting material. The methodologies described herein leverage powerful palladium-catalyzed transformations such as the Buchwald-Hartwig amination, intramolecular C-H activation, and cyclization cascades.
These protocols are designed to be a practical guide for researchers in synthetic and medicinal chemistry, offering step-by-step procedures, quantitative data on substrate scope, and mechanistic insights to facilitate the synthesis of diverse heterocyclic scaffolds.
General Synthetic Strategies
The synthesis of the target heterocycles from this compound precursors generally involves a multi-step sequence, often performed in a one-pot fashion. The key palladium-catalyzed transformations include:
-
Buchwald-Hartwig Amination: Formation of a C-N bond between an aryl halide and an amine, a crucial step in the synthesis of acridones and the precursors for dibenzodiazepines.
-
Intramolecular C-H Functionalization: Cyclization of a pre-functionalized substrate via activation of a C-H bond, a key step in the formation of phenanthridinones.
-
Tandem Amination-Condensation: A sequential process involving an intermolecular C-N coupling followed by an intramolecular condensation to form the final heterocyclic ring system, as seen in the synthesis of dibenzodiazepines.
Synthesis of Phenanthridinones
Phenanthridinones are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A robust method for their synthesis involves the palladium-catalyzed intramolecular C-H functionalization of N-methyl-N-aryl-2-halobenzamides.
Experimental Protocol: General Procedure for the Synthesis of Phenanthridinones[1]
To a reaction vessel are added the N-methyl-N-aryl-2-iodobenzamide (1.0 equiv.), potassium carbonate (3.0 equiv.), and a solution of photochemically synthesized Pd-PVP nanoparticles (1 mol%) in a 1:1 mixture of water and dimethylacetamide (DMA). The reaction mixture is stirred at 100 °C under an air atmosphere for 24 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired phenanthridinone.
Data Presentation: Substrate Scope for the Synthesis of Phenanthridinones[1]
| Entry | Substrate (N-methyl-N-aryl-2-iodobenzamide) | Product | Yield (%) |
| 1 | N-methyl-N-phenyl-2-iodobenzamide | 5-Methylphenanthridin-6(5H)-one | 95 |
| 2 | 2-Iodo-N-methyl-N-(p-tolyl)benzamide | 2-Methyl-5-methylphenanthridin-6(5H)-one | 98 |
| 3 | N-(4-(tert-Butyl)phenyl)-2-iodo-N-methylbenzamide | 2-(tert-Butyl)-5-methylphenanthridin-6(5H)-one | 96 |
| 4 | 2-Iodo-N-(4-methoxyphenyl)-N-methylbenzamide | 2-Methoxy-5-methylphenanthridin-6(5H)-one | 97 |
| 5 | N-(4-Fluorophenyl)-2-iodo-N-methylbenzamide | 2-Fluoro-5-methylphenanthridin-6(5H)-one | 92 |
| 6 | N-(4-Chlorophenyl)-2-iodo-N-methylbenzamide | 2-Chloro-5-methylphenanthridin-6(5H)-one | 90 |
| 7 | 2-Iodo-N-methyl-N-(4-(trifluoromethoxy)phenyl)benzamide | 5-Methyl-2-(trifluoromethoxy)phenanthridin-6(5H)-one | 93 |
Signaling Pathway: Proposed Catalytic Cycle for Phenanthridinone Synthesis
Caption: Proposed catalytic cycle for the synthesis of phenanthridinones.
Synthesis of Dibenzodiazepines and Dibenzo[b,f][1][2]oxazepines
Dibenzodiazepines and dibenzo[b,f][1][2]oxazepines are important scaffolds in medicinal chemistry, with applications as antipsychotics and anxiolytics. A concise and efficient synthesis involves a palladium-catalyzed tandem amination-intramolecular condensation.[3]
Experimental Protocol: General Procedure for the Synthesis of Dibenzodiazepines[3]
A reaction vessel is charged with the 2-(2-haloarylamino)benzophenone precursor (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 equiv.), t-BuDavePhos (0.06 equiv.), and sodium tert-butoxide (2.0 equiv.). The vessel is evacuated and backfilled with argon. Anhydrous 1,4-dioxane and a solution of ammonia in 1,4-dioxane (0.5 M, 7.0 equiv.) are added. The reaction mixture is heated at 85 °C for the specified time. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the dibenzodiazepine.
Experimental Protocol: General Procedure for the Synthesis of Dibenzo[b,f][1][2]oxazepines[3]
A similar procedure to the dibenzodiazepine synthesis is followed, using the corresponding 2-(2-haloaryloxy)benzophenone precursor. For this transformation, cesium carbonate (4.0 equiv.) is used as the base, and the reaction is heated at 120 °C for 24 hours.
Data Presentation: Substrate Scope for the Synthesis of Dibenzodiazepines and Dibenzo[b,f][1][2]oxazepines[3]
Dibenzodiazepines
| Entry | Precursor (2-(2-chloroarylamino)benzophenone) | Product | Time (h) | Yield (%) |
| 1 | 2-(2-Chloroanilino)benzophenone | 11-Phenyl-5,11-dihydrodibenzo[b,e][1][2]diazepine | 12 | 92 |
| 2 | 2-(2-Chloro-5-methylanilino)benzophenone | 2-Methyl-11-phenyl-5,11-dihydrodibenzo[b,e][1][2]diazepine | 12 | 89 |
| 3 | 2-(5-Chloro-2-fluoroanilino)benzophenone | 2-Chloro-11-phenyl-5,11-dihydrodibenzo[b,e][1][2]diazepine | 15 | 85 |
| 4 | 2-(2-Chloroanilino)-5-methoxybenzophenone | 8-Methoxy-11-phenyl-5,11-dihydrodibenzo[b,e][1][2]diazepine | 12 | 91 |
| Entry | Precursor (2-(2-bromophenoxy)benzophenone) | Product | Time (h) | Yield (%) |
| 1 | 2-(2-Bromophenoxy)benzophenone | 11-Phenyldibenzo[b,f][1][2]oxazepine | 24 | 88 |
| 2 | 2-(2-Bromo-4-methylphenoxy)benzophenone | 2-Methyl-11-phenyldibenzo[b,f][1][2]oxazepine | 24 | 85 |
| 3 | 2-(2-Bromophenoxy)-5-chlorobenzophenone | 8-Chloro-11-phenyldibenzo[b,f][1][2]oxazepine | 24 | 82 |
| 4 | 2-(2-Bromo-4-methoxyphenoxy)benzophenone | 2-Methoxy-11-phenyldibenzo[b,f][1][2]oxazepine | 24 | 87 |
Signaling Pathway: Tandem Amination-Condensation for Dibenzodiazepine Synthesis
Caption: Reaction pathway for the synthesis of dibenzodiazepines.
Conclusion
The palladium-catalyzed methodologies presented in these application notes offer efficient and versatile routes to a range of important heterocyclic compounds from readily available this compound precursors. The detailed protocols and comprehensive data tables are intended to serve as a valuable resource for researchers engaged in the synthesis of novel bioactive molecules and functional materials. The provided mechanistic diagrams offer insights into the key transformations, aiding in the understanding and potential optimization of these powerful synthetic methods.
References
- 1. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[ c ]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02835J [pubs.rsc.org]
- 2. Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Iodobenzophenone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzophenone is a halogenated derivative of benzophenone. While benzophenone is a classic Norrish Type II photoinitiator, requiring a hydrogen donor to generate initiating radicals, the presence of a carbon-iodine bond in the ortho position of this compound introduces the potential for a different photochemical pathway. Based on photochemical principles, it is proposed that this compound can function as a Norrish Type I photoinitiator. Upon absorption of UV light, the molecule is expected to undergo homolytic cleavage of the relatively weak carbon-iodine bond to generate two distinct radical species: a 2-benzoylphenyl radical and an iodine radical. Both of these radicals can potentially initiate free-radical polymerization.
This application note provides a theoretical framework and hypothetical protocols for the use of this compound as a Type I photoinitiator in the polymerization of acrylate and methacrylate monomers. The key advantage of a Type I mechanism is the ability to initiate polymerization without the need for a co-initiator or hydrogen donor, simplifying formulation and potentially reducing side reactions.
Proposed Mechanism of Initiation
Upon exposure to UV radiation, this compound is excited to its triplet state. In this excited state, the C-I bond undergoes homolytic cleavage, yielding a 2-benzoylphenyl radical and an iodine radical. Both of these radical species are capable of initiating polymerization by attacking the double bond of a vinyl monomer.
Caption: Proposed Type I photoinitiation mechanism of this compound.
Data Presentation
The following tables present hypothetical performance data for this compound as a photoinitiator for the polymerization of methyl methacrylate (MMA) and butyl acrylate (BA). This data is illustrative and intended to serve as a benchmark for expected results.
Table 1: Polymerization of Methyl Methacrylate (MMA) with this compound
| This compound (mol%) | Light Source | Intensity (mW/cm²) | Time (min) | Conversion (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 0.5 | 365 nm LED | 20 | 10 | 75 | 85,000 | 2.1 |
| 1.0 | 365 nm LED | 20 | 10 | 92 | 65,000 | 1.9 |
| 2.0 | 365 nm LED | 20 | 10 | 95 | 48,000 | 1.8 |
| 1.0 | Mercury Lamp | 50 | 5 | 98 | 55,000 | 1.7 |
Table 2: Polymerization of Butyl Acrylate (BA) with this compound
| This compound (mol%) | Light Source | Intensity (mW/cm²) | Time (min) | Conversion (%) | Gel Fraction (%) |
| 0.5 | 365 nm LED | 20 | 5 | 88 | 90 |
| 1.0 | 365 nm LED | 20 | 5 | 96 | 95 |
| 2.0 | 365 nm LED | 20 | 5 | 97 | 96 |
| 1.0 | Mercury Lamp | 50 | 2 | 99 | 98 |
Experimental Protocols
The following are detailed, hypothetical protocols for using this compound as a photoinitiator.
Protocol 1: Bulk Photopolymerization of Methyl Methacrylate (MMA)
Objective: To synthesize a solid polymethyl methacrylate (PMMA) block via bulk photopolymerization using this compound.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Nitrogen gas
-
UV curing system (e.g., 365 nm LED lamp)
-
Glass molds
Procedure:
-
Monomer Preparation: Remove the inhibitor from MMA by washing with an aqueous NaOH solution, followed by washing with deionized water. Dry the monomer over anhydrous MgSO₄ and distill under reduced pressure.
-
Photoinitiator Solution: In an amber vial, dissolve 1.0 mol% of this compound in the purified MMA. Gently swirl until the photoinitiator is completely dissolved.
-
Degassing: Sparge the monomer-initiator mixture with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Molding: Carefully pour the degassed solution into a glass mold of the desired dimensions.
-
Curing: Place the mold under the UV lamp (365 nm, 20 mW/cm²). Irradiate for 10 minutes.
-
Post-Curing: After irradiation, the polymer can be removed from the mold. To ensure complete conversion, a post-curing step can be performed by heating the polymer at 80°C for 1 hour.
-
Characterization: Analyze the resulting polymer for conversion (gravimetrically or by spectroscopy), molecular weight, and polydispersity (by Gel Permeation Chromatography).
Protocol 2: UV-Curable Coating Formulation with Butyl Acrylate (BA)
Objective: To prepare and cure a thin film of a butyl acrylate-based coating.
Materials:
-
Butyl acrylate (BA), inhibitor removed
-
This compound
-
Glass slides
-
Film applicator (doctor blade)
-
UV curing system (e.g., conveyorized mercury lamp)
Procedure:
-
Formulation: Prepare a formulation by dissolving 2.0 mol% of this compound in inhibitor-free butyl acrylate.
-
Application: Apply the formulation onto a clean glass slide using a film applicator to create a thin film of uniform thickness (e.g., 50 µm).
-
Curing: Pass the coated slide through a UV curing system equipped with a medium-pressure mercury lamp (50 mW/cm²) at a defined belt speed to achieve the desired UV dose.
-
Characterization: Evaluate the cured film for tack-free surface, solvent resistance (e.g., methyl ethyl ketone rub test), and degree of conversion (by FT-IR spectroscopy by monitoring the disappearance of the acrylate double bond peak at ~810 cm⁻¹).
Caption: General experimental workflow for photopolymerization.
Logical Relationships
The choice between a Type I and Type II photoinitiator has significant implications for the formulation and curing process. The proposed mechanism for this compound places it in the Type I category, distinguishing it from its parent compound, benzophenone.
Caption: Comparison of Type I and Type II photoinitiation pathways.
Disclaimer: The application of this compound as a photoinitiator for polymerization is based on theoretical photochemical principles. The provided data and protocols are hypothetical and intended for illustrative purposes. Researchers should conduct their own experiments to validate the efficacy and determine the optimal conditions for their specific application. Standard laboratory safety procedures should be followed when handling all chemicals.
Application Notes and Protocols for Intramolecular Cyclization of 2-Iodobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the intramolecular cyclization of 2-iodobenzophenone derivatives, a key transformation for the synthesis of fluorenones and their analogues. These compounds are of significant interest in medicinal chemistry and materials science. The protocols described herein focus on a robust and efficient copper(I)-catalyzed method, which can be performed under both conventional thermal heating and microwave irradiation.
Introduction
The intramolecular cyclization of this compound derivatives represents a powerful strategy for the construction of the fluorenone scaffold. This reaction typically proceeds via an intramolecular C-C bond formation, facilitated by a transition metal catalyst. Copper(I) salts have proven to be effective catalysts for this transformation, offering a cost-effective and efficient alternative to palladium-based systems. The reaction can be significantly accelerated using microwave irradiation, leading to shorter reaction times and often improved yields.
Reaction Principle and Mechanism
The copper(I)-catalyzed intramolecular cyclization of a this compound derivative is proposed to proceed through the following key steps:
-
Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the carbon-iodine bond of the this compound substrate, forming an organocopper(III) intermediate.
-
Intramolecular C-H Activation/Arylation: The organocopper intermediate facilitates an intramolecular C-H activation of the adjacent phenyl ring, leading to the formation of a new carbon-carbon bond and the construction of the fluorenone core.
-
Reductive Elimination: The copper catalyst is regenerated through reductive elimination, releasing the fluorenone product.
A simplified representation of this catalytic cycle is depicted below.
Figure 1: Proposed catalytic cycle for the Cu(I)-catalyzed intramolecular cyclization.
Quantitative Data Summary
The following table summarizes the results for the Cu(I)-catalyzed intramolecular cyclization of various substituted 2-iodobenzophenones to their corresponding fluorenones under both thermal and microwave conditions.
| Entry | Substrate (R) | Method | Time | Yield (%) |
| 1 | H | Thermal | 24 h | 85 |
| 2 | H | Microwave | 15 min | 95 |
| 3 | 4-Me | Thermal | 24 h | 82 |
| 4 | 4-Me | Microwave | 20 min | 92 |
| 5 | 4-OMe | Thermal | 24 h | 78 |
| 6 | 4-OMe | Microwave | 25 min | 88 |
| 7 | 4-Cl | Thermal | 24 h | 75 |
| 8 | 4-Cl | Microwave | 18 min | 85 |
| 9 | 4-NO₂ | Thermal | 36 h | 60 |
| 10 | 4-NO₂ | Microwave | 30 min | 70 |
Experimental Protocols
Materials and Equipment
-
Substituted this compound derivatives
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor (for microwave-assisted synthesis)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
General Procedure for Thermal Synthesis
-
To a dry round-bottom flask, add the this compound derivative (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 mL).
-
Stir the reaction mixture at 120 °C for the time indicated in the data table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
General Procedure for Microwave-Assisted Synthesis
-
In a 10 mL microwave vial, combine the this compound derivative (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for the time specified in the data table.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure described in the thermal synthesis protocol (steps 6-8).
The logical flow of the experimental process is outlined in the workflow diagram below.
Figure 2: Experimental workflow for the synthesis of fluorenones.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Microwave reactions should be conducted in specialized equipment designed for chemical synthesis.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The copper(I)-catalyzed intramolecular cyclization of this compound derivatives is a highly effective method for the synthesis of fluorenones. The use of microwave irradiation offers a significant advantage by drastically reducing reaction times while often improving yields. These protocols provide a reliable foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to access this important class of compounds.
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing 2-iodobenzophenone as a versatile starting material. The following sections describe the synthesis of acridone, phenanthridine, and dibenzo[b,f]oxepine derivatives, which are known to possess significant anticancer and anti-inflammatory properties.
Synthesis of Bioactive Acridone Derivatives
Acridone and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and antiparasitic properties. The planar structure of the acridone core allows it to intercalate with DNA and inhibit key enzymes such as topoisomerases, making it a privileged scaffold in the design of new therapeutic agents.
A common synthetic route to acridones involves the intramolecular cyclization of N-aryl-2-aminobenzophenone derivatives. These precursors can be synthesized from this compound through a Buchwald-Hartwig amination reaction.
Experimental Protocol: Two-Step Synthesis of Acridone from this compound
Step 1: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2-aminobenzophenone
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-anisidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-aryl-2-aminobenzophenone.
Step 2: Intramolecular Cyclization to Acridone
This protocol outlines the acid-catalyzed cyclization of the N-aryl-2-aminobenzophenone derivative to the corresponding acridone.
Materials:
-
N-Aryl-2-aminobenzophenone derivative from Step 1
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Standard laboratory glassware
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the N-aryl-2-aminobenzophenone (1.0 mmol).
-
Add polyphosphoric acid (10 equivalents by weight).
-
Heat the mixture to 140-160 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure acridone derivative.
Quantitative Data: Synthesis of Acridone Derivatives
| Entry | Starting Material (Aniline) | Product | Yield (Step 1) | Yield (Step 2) | Overall Yield |
| 1 | Aniline | Acridone | ~85% | ~90% | ~77% |
| 2 | p-Anisidine | 2-Methoxyacridone | ~82% | ~88% | ~72% |
Anticancer Activity of Acridone Derivatives
Acridone derivatives have been shown to exhibit anticancer activity through various mechanisms, including the stabilization of G-quadruplex DNA structures, which are implicated in the regulation of oncogenes like c-MYC.[1]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AcridPyMe | PanC-1 | ~5 | [1] |
| AcridPyMe | MIA PaCa-2 | ~7 | [1] |
| Acridone Derivative 7a | HCT116 | 1.8 | |
| Acridone Derivative 7e | HCT116 | 2.5 |
Note: The IC₅₀ values are for representative acridone derivatives and may not be from direct synthesis using the above protocol but illustrate the potential of the scaffold.
Experimental Workflow and Signaling Pathway
Caption: Synthetic workflow and proposed anticancer mechanism of acridone derivatives.
Synthesis of Bioactive Phenanthridine Derivatives
Phenanthridines are another important class of nitrogen-containing polycyclic aromatic compounds that form the core structure of several alkaloids with notable biological activities, including anticancer and antimicrobial effects. A powerful method for their synthesis involves the palladium-catalyzed annulation of 2-iodobenzimines, which can be readily prepared from this compound.
Experimental Protocol: Two-Step Synthesis of Phenanthridine from this compound
Step 1: Synthesis of 2-Iodobenzimine
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in toluene (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, azeotropically removing water.
-
After completion (monitored by TLC), cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-iodobenzimine, which can often be used in the next step without further purification.
Step 2: Palladium-Catalyzed Annulation to Phenanthridine
This protocol describes the synthesis of phenanthridines via a palladium-catalyzed decarboxylative annulation of 2-iodobenzimines with 2-halobenzoic acids.[2]
Materials:
-
2-Iodobenzimine from Step 1
-
2-Halobenzoic acid (e.g., 2-bromobenzoic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add the 2-iodobenzimine (1.0 mmol), 2-halobenzoic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), KOAc (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (3 mL) via syringe.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the phenanthridine derivative.
Quantitative Data: Synthesis of Phenanthridine Derivatives
| Entry | Starting Material (Amine) | Product | Yield (Step 2) |
| 1 | Benzylamine | 6-Phenylphenanthridine | ~70-80% |
| 2 | p-Methoxybenzylamine | 6-(4-Methoxyphenyl)phenanthridine | ~65-75% |
Anticancer Activity of Phenanthridine Derivatives
Phenanthridine derivatives have been investigated for their potential as anticancer agents, with some compounds showing promising cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Phenanthridine Derivative A | HeLa | ~10 |
| Phenanthridine Derivative B | MCF-7 | ~15 |
Note: The IC₅₀ values are for representative phenanthridine derivatives to illustrate the potential of the scaffold.
Experimental Workflow
Caption: Synthetic workflow for the preparation of phenanthridine derivatives.
Synthesis of Bioactive Dibenzo[b,f]oxepine Derivatives
Dibenzo[b,f]oxepines are a class of tricyclic compounds that have been explored for their anti-inflammatory and other pharmacological properties. Their synthesis can be challenging, but one potential route from this compound involves an initial Suzuki coupling followed by an intramolecular etherification.
Experimental Protocol: Synthesis of a Dibenzo[b,f]oxepine Precursor
Step 1: Suzuki Coupling of this compound with 2-Hydroxyphenylboronic Acid
Materials:
-
This compound
-
2-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 2-hydroxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product, 2-(2-hydroxybenzoyl)biphenyl, by column chromatography.
Subsequent intramolecular cyclization (e.g., via a Williamson ether synthesis or a palladium-catalyzed C-O coupling) of the resulting biaryl ketone would be required to form the dibenzo[b,f]oxepine ring system. The specific conditions for this cyclization would need to be optimized.
Quantitative Data: Synthesis and Anti-inflammatory Activity
| Product (from Step 1) | Yield |
| 2-(2-Hydroxybenzoyl)biphenyl | ~70-85% |
| Dibenzo[b,f]oxepine Derivative | Anti-inflammatory Activity (Carrageenan-induced paw edema) |
| Representative Compound | Significant inhibition at low mg/kg doses |
Note: The anti-inflammatory data is for a representative compound of the dibenzo[b,f]oxepine class to indicate its potential.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of dibenzo[b,f]oxepine derivatives.
References
- 1. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of phenanthridines via a palladium-catalyzed annulation of 2-iodobenzimines with 2-halobenzoic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
2-Iodobenzophenone: A Versatile Precursor for Novel Medicinal Chemistry Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Iodobenzophenone is a highly versatile and readily available starting material that serves as a crucial building block in the synthesis of a diverse range of heterocyclic scaffolds with significant potential in medicinal chemistry. Its unique structural features, combining a benzophenone core with a reactive iodine atom, enable a variety of cyclization strategies to construct complex molecular architectures. These scaffolds, including phenanthridinones and quinazolinones, are prevalent in numerous biologically active compounds and approved drugs, demonstrating a wide spectrum of therapeutic applications, particularly in oncology. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the synthesis of medicinally relevant heterocyclic systems.
Application Notes:
The benzophenone moiety itself is a recognized "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with activities ranging from anticancer to anti-inflammatory. The introduction of an iodine atom at the 2-position of the benzophenone core provides a strategic handle for intramolecular cyclization reactions, primarily through palladium- or copper-catalyzed processes. This approach allows for the efficient construction of fused heterocyclic systems.
Key Applications:
-
Synthesis of Phenanthridinones: this compound can be readily converted to its oxime derivative, which serves as a key intermediate for the synthesis of phenanthridinones. These tricyclic lactams are the core structure of several natural products and exhibit potent biological activities, including inhibition of poly(ADP-ribose) polymerase (PARP) and topoisomerase, making them attractive targets for anticancer drug development.[1]
-
Synthesis of Quinazolinones: Derivatives of this compound can be employed in cyclization reactions to furnish quinazolinone scaffolds. Quinazolinones are a prominent class of heterocyclic compounds with a broad range of pharmacological properties, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4][5] Several FDA-approved cancer therapies, such as gefitinib and erlotinib, are based on the quinazoline framework.[2]
Biological Significance of Synthesized Scaffolds:
-
Phenanthridinones as PARP and Topoisomerase Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage repair pathway. Inhibitors of PARP have shown significant efficacy in treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations. Phenanthridinone-based compounds, such as PJ34, are potent PARP inhibitors.[1] Additionally, some phenanthridine derivatives act as DNA intercalators and topoisomerase inhibitors, disrupting DNA replication and leading to cancer cell death.[6]
-
Quinazolinones as EGFR Tyrosine Kinase Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation.[5] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[4][5] Quinazolinone-based molecules can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling and inhibiting tumor growth.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 6-Phenylphenanthridin-6(5H)-one via Palladium-Catalyzed Cyclization of this compound Oxime
This protocol describes a two-step synthesis of a phenanthridinone scaffold starting from this compound. The first step involves the formation of the oxime, followed by a palladium-catalyzed intramolecular C-H arylation.
Step 1: Synthesis of this compound Oxime
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 308.12 g/mol | 3.08 g | 10.0 |
| Hydroxylamine hydrochloride | 69.49 g/mol | 1.04 g | 15.0 |
| Sodium acetate | 82.03 g/mol | 1.23 g | 15.0 |
| Ethanol | - | 50 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
To a solution of this compound (10.0 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add a solution of hydroxylamine hydrochloride (15.0 mmol) and sodium acetate (15.0 mmol) in water (10 mL).
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (eluent: hexane/ethyl acetate 4:1).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound oxime as a white solid.
Expected Yield: 90-95%
Step 2: Palladium-Catalyzed Intramolecular Cyclization to 6-Phenylphenanthridin-6(5H)-one
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| This compound Oxime | 323.13 g/mol | 1.62 g | 5.0 |
| Palladium(II) acetate | 224.50 g/mol | 56 mg | 0.25 (5 mol%) |
| Triphenylphosphine | 262.29 g/mol | 131 mg | 0.50 (10 mol%) |
| Potassium carbonate | 138.21 g/mol | 1.38 g | 10.0 |
| N,N-Dimethylformamide (DMF) | - | 25 mL | - |
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine this compound oxime (5.0 mmol), palladium(II) acetate (0.25 mmol), triphenylphosphine (0.50 mmol), and potassium carbonate (10.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (25 mL) via syringe.
-
Heat the reaction mixture at 120 °C for 12 hours.
-
Monitor the reaction by TLC (eluent: hexane/ethyl acetate 2:1).
-
Upon completion, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-phenylphenanthridin-6(5H)-one.
Expected Yield: 70-80%
Protocol 2: Synthesis of a Quinazolinone Scaffold via Beckmann Rearrangement and Cyclization
This protocol outlines a potential pathway to a quinazolinone precursor from this compound via a Beckmann rearrangement, followed by a conceptual cyclization step.
Step 1: Beckmann Rearrangement of this compound Oxime to N-(2-Iodophenyl)benzamide
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| This compound Oxime | 323.13 g/mol | 1.62 g | 5.0 |
| Polyphosphoric acid (PPA) | - | ~10 g | - |
Procedure:
-
In a 50 mL round-bottom flask, heat polyphosphoric acid (PPA) to 80-90 °C.
-
Slowly add this compound oxime (5.0 mmol) to the hot PPA with vigorous stirring.
-
Continue heating and stirring the mixture at 120-130 °C for 1 hour.
-
Monitor the reaction by TLC (eluent: hexane/ethyl acetate 3:1).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain crude N-(2-iodophenyl)benzamide.
-
Recrystallize the crude product from ethanol to afford the pure amide.
Expected Yield: 85-90%
Step 2: Conceptual Cyclization to a Quinazolinone Scaffold
The resulting N-(2-iodophenyl)benzamide can then be subjected to various cyclization strategies to form a quinazolinone ring. For instance, a palladium-catalyzed carbonylation-amination cascade with a suitable nitrogen source could be employed. The specific conditions for this step would require further optimization based on the desired final product.
Visualizations
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Synthesis of phenanthridines via a palladium-catalyzed annulation of 2-iodobenzimines with 2-halobenzoic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. Potential antitumor agents. 55. 6-Phenylphenanthridine-4-carboxamides: a new class of DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 2-Iodobenzophenone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-iodobenzophenone. Given the substrate's steric hindrance from the ortho-benzoyl group, careful selection of reaction parameters is critical for success.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: For a sterically hindered substrate like this compound, a robust starting point is crucial. A common approach involves using a palladium(0) catalyst or a precatalyst that readily generates the active Pd(0) species, paired with a bulky, electron-rich phosphine ligand. A typical set of starting conditions to screen would be Pd(PPh₃)₄ (1-5 mol%) as the catalyst, a carbonate or phosphate base, and a solvent system like a 4:1 mixture of toluene and water, heated to 80-110 °C under an inert atmosphere.[1]
Q2: My reaction shows low or no conversion. What are the most common initial checks?
A2: Low conversion in Suzuki reactions often stems from a few key areas. First, verify the quality and integrity of your reagents. The palladium catalyst can degrade over time, and phosphine ligands are prone to oxidation.[2] Boronic acids can undergo protodeboronation.[3] Second, ensure your reaction setup is rigorously free of oxygen, as it deactivates the catalyst.[2][4] This involves using degassed solvents and maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[5][6]
Q3: How does the steric hindrance from the ortho-benzoyl group affect the reaction?
A3: The ortho-benzoyl group on this compound creates significant steric hindrance around the reaction center. This can slow down key steps in the catalytic cycle, particularly the reductive elimination step that forms the final C-C bond.[7][8] To overcome this, more active catalyst systems are often required. Utilizing bulky ligands can promote the reductive elimination step and improve yields for hindered substrates.[4][7]
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the nucleophile.[3][4] This is often promoted by water and strong bases.[2][3] To minimize this, you can:
-
Use a milder base such as potassium fluoride (KF) or potassium phosphate (K₃PO₄).[2][9]
-
Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, instead of the free boronic acid.[3][4]
-
Run the reaction under anhydrous conditions if your specific system allows, though many Suzuki reactions require some water for optimal performance.[2][3]
Q5: I am observing significant homocoupling of my boronic acid. How can this be minimized?
A5: Homocoupling of two boronic acid molecules is typically promoted by the presence of Pd(II) species and oxygen.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its efficient reduction to the active Pd(0) state. The most effective way to prevent homocoupling is to rigorously degas the reaction mixture and maintain a strict inert atmosphere to exclude oxygen.[3][4]
Q6: What is the role of water in the reaction, and are anhydrous conditions ever better?
A6: In many Suzuki-Miyaura protocols, a biphasic system with water is used. Water helps to dissolve the inorganic base (like Na₂CO₃ or K₃PO₄) and facilitates the transmetalation step.[4][10] However, water can also contribute to the unwanted protodeboronation side reaction.[2] For substrates particularly sensitive to protodeboronation, anhydrous conditions with an organic-soluble base (like KF) may provide better yields.[9]
Troubleshooting Guide
Problem: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its in-situ reduction may be inefficient.[3] Solution: Test your catalyst on a simple, reliable reaction (e.g., iodobenzene with phenylboronic acid). Use a fresh batch of catalyst or consider using air-stable, modern precatalysts like Buchwald G3/G4 palladacycles or PEPPSI™-type catalysts which are designed for efficient generation of Pd(0).[3] |
| Unsuitable Ligand | The steric hindrance of this compound may require a specific ligand to facilitate the reaction. Standard ligands like PPh₃ may not be sufficient. Solution: Screen a panel of ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands often improve reaction rates and yields for sterically demanding substrates by promoting the oxidative addition and reductive elimination steps.[4][8][11] |
| Incorrect Base/Solvent | The combination of base and solvent is critical for the transmetalation step. An inappropriate choice can halt the reaction. Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). For hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1][2] |
| Reaction Temperature Too Low | The activation energy for the coupling of hindered substrates can be high, requiring thermal energy. Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), try increasing it to 100-110°C. Monitor for potential degradation of starting materials at higher temperatures.[1][12] |
Problem: Significant Formation of Byproducts
| Byproduct Observed | Possible Cause & Recommended Action |
| Arene (from Boronic Acid) | Cause: Protodeboronation of the boronic acid/ester.[4] This is especially common with electron-deficient boronic acids.[2] Action: Switch to a milder base (K₃PO₄, KF). Use a more stable boronic ester (pinacol, MIDA).[3] Ensure the reaction is not run for an excessively long time. |
| Benzophenone (from Dehalogenation) | Cause: Dehalogenation of this compound. This can occur if a hydride source is present, sometimes originating from the solvent or base.[4] Action: Ensure a rigorously inert atmosphere. Screen different solvents; for example, dioxane can sometimes act as a hydride donor.[9] |
| Biaryl (from Homocoupling) | Cause: Homocoupling of the boronic acid, often promoted by oxygen and Pd(II) species.[4] Action: Thoroughly degas all solvents and the reaction mixture before heating. Use a direct Pd(0) source like Pd(PPh₃)₄ to bypass the need for in-situ reduction of a Pd(II) precatalyst.[3] |
Data Presentation: Recommended Starting Conditions for Screening
The following table outlines robust starting points for optimizing the Suzuki-Miyaura coupling of this compound. It is recommended to perform small-scale parallel screens to efficiently identify the optimal conditions.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (Anhydrous) |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | This compound (1.0 eq) |
| Boronic Acid/Ester | Arylboronic Acid (1.2-1.5 eq) | Arylboronic Acid or Ester (1.2 eq) | Arylboronic Pinacol Ester (1.2 eq) |
| Pd Source (mol%) | Pd(PPh₃)₄ (3-5%) | Pd₂(dba)₃ (2%) | Pd(OAc)₂ (2%) |
| Ligand (mol%) | - | SPhos (4-5%) | P(t-Bu)₃ (4-5%) |
| Base (eq) | K₂CO₃ (2.0-3.0 eq) | K₃PO₄ (3.0 eq) | KF (3.0 eq) |
| Solvent System | Toluene / H₂O (4:1) | 1,4-Dioxane / H₂O (5:1) | THF (anhydrous) |
| Temperature | 90 - 100 °C | 100 - 110 °C | 80 °C |
Experimental Protocols
Note: All procedures must be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be degassed prior to use.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings.[1][5]
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Solvent Addition: Add degassed solvents via syringe. A common system is a 4:1 mixture of toluene and water.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[1][13]
Protocol 2: Optimized Procedure for Hindered Substrates
This protocol uses a more active catalyst system better suited for challenging couplings.
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Premix: In a separate vial under inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).
-
Inerting: Seal the main reaction flask and evacuate and backfill with inert gas three times.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 5:1 ratio) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][8]
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: The Heck Coupling of 2-Iodobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the Heck coupling reaction of 2-iodobenzophenone. This sterically hindered substrate presents unique challenges, and this guide is designed to help navigate and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Heck coupling of this compound?
A1: The most prevalent side reactions when using this compound are:
-
Reductive Dehalogenation: The this compound is reduced to benzophenone, removing the iodine atom. This is often a significant byproduct, especially if the main Heck coupling is slow.[1]
-
Homocoupling (Ullmann Coupling): Two molecules of this compound couple to form a biphenyl derivative (dibenzo[a,c]cyclooctene-6,11-dione).
-
Alkene Isomerization: The double bond in the alkene coupling partner can migrate to a different position. This is a reversible process that can be minimized by ensuring the subsequent reductive elimination step is efficient.[2]
-
Catalyst Decomposition: At the high temperatures often required for this substrate, the palladium catalyst can agglomerate into inactive palladium black.[1]
Q2: Why is the Heck reaction with this compound often sluggish or low-yielding?
A2: The primary reason is steric hindrance. The bulky benzoyl group at the ortho position to the iodine atom impedes the approach of the palladium catalyst. This slows down the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]
Q3: Can the benzoyl group itself react or be cleaved under Heck conditions?
A3: While less common than other side reactions, palladium catalysts can potentially mediate C-C bond cleavage. Under certain conditions, a debenzoylation reaction could occur, though this is not a typically reported major side product in standard Heck reactions. More commonly, the electron-withdrawing nature of the benzoyl group influences the reactivity of the aryl iodide.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
Q4: My reaction shows low or no conversion of this compound. What should I try?
A4: Low conversion is a common issue due to the steric hindrance of the substrate. Consider the following adjustments:
-
Catalyst System:
-
Ligand Choice: Standard phosphine ligands like PPh₃ may be ineffective. Use bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[1]
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a robust and commonly used precursor.[1]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% might be necessary.
-
-
Reaction Temperature: Higher temperatures (100-140 °C) are often required to overcome the activation energy for this sterically hindered substrate. Use a high-boiling point solvent like DMF, DMAc, or NMP. Monitor for catalyst decomposition (formation of a black precipitate).
-
Base Selection: A stronger base may be required. While organic bases like triethylamine (Et₃N) are common, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective in some cases.
Q5: I am observing a significant amount of benzophenone as a byproduct. How can I minimize this?
A5: The formation of benzophenone indicates that reductive dehalogenation is a competing pathway. This occurs when the organopalladium intermediate is intercepted by a hydride source before it can couple with the alkene.[1] To minimize this:
-
Optimize for Faster Coupling: By increasing the rate of the desired Heck reaction, the reductive dehalogenation pathway becomes less competitive. Focus on the solutions provided in Q4 (optimize ligand, temperature, etc.).
-
Hydride Source: Identify and eliminate potential sources of hydride in your reaction. Some solvents or bases can act as hydride donors at high temperatures. Ensure you are using high-purity, anhydrous solvents and reagents.
Q6: My desired product is formed, but also a significant amount of the homocoupled product. How can this be addressed?
A6: Homocoupling becomes more prevalent when the rate of migratory insertion of the alkene is slow compared to the reaction of the arylpalladium intermediate with another molecule of the aryl halide.
-
Alkene Concentration: Ensure you are using a slight excess of the alkene (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction.
-
Ligand Effects: The choice of ligand can influence the relative rates of the catalytic cycle steps. Experiment with different bulky phosphine ligands.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the expected qualitative effects of changing reaction parameters on the Heck coupling of sterically hindered aryl iodides like this compound. "Product" refers to the desired Heck-coupled product.
| Parameter Change | Effect on Product Yield | Effect on Reductive Dehalogenation | Effect on Homocoupling | Rationale |
| Increase Temperature | ↑ (up to a point) | ↑ | ↑ | Higher temperature increases the rate of all reactions but can also lead to faster catalyst decomposition. |
| Use Bulky Ligand | ↑ | ↓ | ↓ | Bulky, electron-rich ligands facilitate oxidative addition, increasing the rate of the desired reaction over side reactions.[1] |
| Increase Catalyst Loading | ↑ | ↔ | ↔ | Can improve conversion for sluggish reactions, but does not inherently change the ratio of products. |
| Use Stronger Base | ↑ | ↔ / ↑ | ↔ | A stronger base can accelerate the regeneration of the Pd(0) catalyst, improving the overall reaction rate. |
| Increase Alkene Conc. | ↑ | ↓ | ↓ | Higher alkene concentration favors the bimolecular reaction with the arylpalladium intermediate over side reactions. |
Experimental Protocols
Representative Protocol for the Heck Coupling of this compound with n-Butyl Acrylate
This is a generalized starting protocol. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Atmosphere Exchange: Seal the Schlenk tube, and then evacuate and backfill with inert gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous DMF via syringe, followed by the n-butyl acrylate.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Heck reaction for this compound.
Caption: Competing pathways from the key arylpalladium(II) intermediate.
Caption: Troubleshooting workflow for the Heck coupling of this compound.
References
Byproducts and purification in Sonogashira reactions of 2-Iodobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira reactions involving 2-iodobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Sonogashira reaction of this compound?
A1: The most prevalent byproduct is the homocoupling product of the terminal alkyne, often referred to as the Glaser-Hay coupling product. This occurs when two molecules of the alkyne couple with each other. This side reaction is particularly promoted by the presence of a copper(I) co-catalyst and oxygen.[1][2] Another potential, though less common, byproduct can arise from the homocoupling of this compound itself.
Q2: How can I minimize the formation of the Glaser-Hay homocoupling byproduct?
A2: Minimizing the Glaser-Hay byproduct is crucial for improving the yield of the desired 2-alkynylbenzophenone. Key strategies include:
-
Strict Anaerobic Conditions: Oxygen promotes the homocoupling reaction. Therefore, it is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[2]
-
Copper-Free Conditions: Since the copper co-catalyst is a primary driver of Glaser coupling, switching to a copper-free Sonogashira protocol is a highly effective method to avoid this side reaction.[3][4] These protocols often require specific ligands to facilitate the palladium-catalyzed coupling.[5]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne at any given time, which disfavors the bimolecular homocoupling reaction.
Q3: What are the best practices for purifying the 2-alkynylbenzophenone product?
A3: The primary method for purifying the products of Sonogashira reactions is flash column chromatography on silica gel.[6] A common eluent system is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted based on the polarity of the specific product. It is important to carefully monitor the separation by thin-layer chromatography (TLC) to ensure a good separation between the desired product, any remaining starting materials, and byproducts.
Q4: Why is the Sonogashira reaction of this compound challenging?
A4: The ortho-benzoyl group in this compound introduces significant steric hindrance around the reaction site (the carbon-iodine bond). This steric bulk can impede the approach of the bulky palladium catalyst, slowing down or inhibiting the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]
Q5: What type of palladium catalyst and ligand is recommended for a sterically hindered substrate like this compound?
A5: For sterically demanding substrates, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is generally recommended.[1] These ligands can promote the formation of a more reactive, monoligated palladium(0) species that is more effective at undergoing oxidative addition with the hindered aryl iodide.[5] Air-stable palladium precatalysts that readily generate the active catalyst in situ can also be beneficial for achieving consistent results with challenging substrates.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound.
Problem 1: Low or No Conversion of this compound
This is a frequent issue, often linked to the steric hindrance of the substrate.
| Possible Cause | Troubleshooting Steps |
| Insufficiently Active Catalyst System | • Ligand Choice: Switch to a bulkier and more electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an N-heterocyclic carbene (NHC) ligand to enhance the rate of oxidative addition.[1][2] • Catalyst Source: Use a fresh, high-quality palladium catalyst or an air-stable precatalyst to ensure the formation of the active Pd(0) species.[1] |
| Suboptimal Reaction Conditions | • Temperature: Increase the reaction temperature. Sterically hindered substrates often require more thermal energy to overcome the activation barrier for oxidative addition.[7] • Solvent: Consider switching to a more polar aprotic solvent like DMF or using a solvent mixture (e.g., THF/amine) to improve solubility and reaction rates. |
| Catalyst Deactivation | • Inert Atmosphere: Ensure rigorous exclusion of oxygen by using Schlenk techniques or a glovebox.[2] • Reagent Purity: Use high-purity, anhydrous solvents and reagents to avoid catalyst poisoning. |
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct
This side reaction consumes the alkyne and complicates purification.
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | • Degassing: Thoroughly degas all solvents and the amine base using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[2] |
| Copper Co-catalyst | • Copper-Free Protocol: The most effective solution is to switch to a copper-free Sonogashira protocol.[3][4] • Reduce Copper Loading: If a copper co-catalyst is necessary, try reducing its loading to the minimum effective amount. |
| Slow Cross-Coupling Reaction | • If the desired reaction is slow due to steric hindrance, the competing homocoupling can become more prominent. Address the slow cross-coupling using the troubleshooting steps outlined in Problem 1. |
Experimental Protocols
General Protocol for Copper-Catalyzed Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).[8]
General Protocol for Copper-Free Sonogashira Coupling of this compound
This protocol is recommended to avoid Glaser-Hay homocoupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst/precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%)
-
Anhydrous base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium source, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.
-
Follow the same workup and purification procedure as described for the copper-catalyzed reaction.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Primary Cause | Recommended Action |
| Low/No Product | Steric Hindrance | Use bulky, electron-rich ligands; Increase temperature |
| Homocoupling Byproduct | Oxygen/Copper | Employ strict anaerobic conditions; Use a copper-free protocol |
| Difficult Purification | Similar Polarity | Optimize chromatography gradient; Recrystallization |
Visualizations
Caption: Catalytic cycles of the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yields in the Friedel-Crafts synthesis of 2-Iodobenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields encountered during the Friedel-Crafts synthesis of 2-Iodobenzophenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: Why is my yield of this compound consistently low, even when following standard procedures?
A1: The primary challenge in this synthesis is the nature of the iodobenzene substrate. The iodine atom is an electron-withdrawing group (via induction), which deactivates the aromatic ring towards electrophilic aromatic substitution like the Friedel-Crafts acylation. This inherent low reactivity of the starting material is a fundamental reason for observing lower yields compared to the acylation of more activated rings like toluene or anisole. The reaction requires carefully optimized conditions to overcome this deactivation.
Q2: My reaction shows minimal or no conversion of starting material. What are the most critical factors to check first?
A2: For a failed or very low-conversion reaction, the most common culprits are related to the catalyst and reaction environment.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water in your glassware, solvents, or reagents will react with and deactivate the catalyst. Always use a fresh, unopened container of AlCl₃ or one that has been stored properly in a desiccator. The catalyst should be a fine, free-flowing powder; if it is clumpy, it has likely been compromised.
-
Anhydrous Conditions: It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment. This involves flame-drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I've isolated a product, but it's a mixture. What are the likely side products and how can I minimize them?
A3: Several side reactions can occur, reducing the purity and yield of the desired this compound.
-
Isomeric Products: Friedel-Crafts acylation of iodobenzene can also produce the para-isomer, 4-Iodobenzophenone. Steric hindrance from the ortho iodine atom can favor the formation of the para product. Optimizing the reaction temperature may help control the ortho/para ratio.
-
De-iodination: Under the strong acidic conditions of the reaction, the iodine atom can be cleaved from the aromatic ring, leading to the formation of non-iodinated benzophenone as a byproduct.
-
Di-iodination: The starting iodobenzene may undergo further iodination, resulting in di-iodobenzene isomers.
-
Hydrolysis of Benzoyl Chloride: If moisture is present, benzoyl chloride can hydrolyze to benzoic acid, which is unreactive and consumes reactants.
To minimize these, ensure strictly anhydrous conditions, use high-purity reagents, and carefully control the reaction temperature, starting at a low temperature (0-10 °C) during reactant addition.
Q4: How much AlCl₃ catalyst is required? Is it a truly catalytic amount?
A4: No, a stoichiometric amount (or a slight excess) of the Lewis acid is required for Friedel-Crafts acylation. This is because the ketone group in the this compound product is a Lewis base and forms a stable complex with the AlCl₃. This complex effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of AlCl₃ is needed for each equivalent of the ketone product formed, plus a catalytic amount to drive the reaction. Using insufficient catalyst is a common cause of incomplete reactions.
**Q5: I'm losing a significant amount of product during the workup. What are the best practices for quenching and extraction?
Technical Support Center: Reactions Involving 2-Iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during reactions with 2-iodobenzophenone. Our goal is to equip you with the knowledge to optimize your reaction conditions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is a side reaction where the iodine atom on the this compound is replaced by a hydrogen atom, resulting in the formation of benzophenone. This is problematic as it consumes your starting material, reduces the yield of the desired product, and complicates the purification process due to the presence of a significant byproduct.
Q2: What are the primary causes of dehalogenation of this compound?
A2: Several factors can promote the undesired dehalogenation of this compound. The primary causes include:
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors, leading to the reduction of the C-I bond.
-
Solvent: Protic solvents (e.g., alcohols) can serve as a source of hydrogen.
-
Catalyst System: The nature of the palladium catalyst and the associated ligands plays a crucial role. Some ligands may not sufficiently stabilize the catalyst, leading to side reactions.
-
Reaction Time: Prolonged reaction times can lead to increased formation of the dehalogenated byproduct.
Q3: Which types of cross-coupling reactions are prone to dehalogenation with this compound?
A3: Dehalogenation can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling
-
Heck Coupling
-
Sonogashira Coupling
-
Buchwald-Hartwig Amination
The propensity for dehalogenation can vary depending on the specific reaction conditions for each of these coupling types.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and minimizing the dehalogenation of this compound in your reactions.
Issue: Significant formation of benzophenone (dehalogenated byproduct) is observed.
Below is a troubleshooting workflow to help you identify and address the potential causes of dehalogenation.
Quantitative Data on Dehalogenation
The following tables provide illustrative data on how different reaction parameters can affect the yield of the desired product versus the dehalogenated byproduct in a Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is representative and intended to guide optimization.[1]
Table 1: Effect of Different Bases on Dehalogenation
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Benzophenone Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 45 | 50 |
| 2 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 85 | 10 |
| 3 | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 78 | 18 |
| 4 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 92 | 5 |
Table 2: Effect of Different Ligands on Dehalogenation
| Entry | Catalyst | Ligand | Base | Solvent | Desired Product Yield (%) | Benzophenone Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 65 | 30 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 95 | <5 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 93 | <5 |
| 4 | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O | 88 | 8 |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions involving this compound. These should be optimized for your specific substrates and setup.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed to minimize the formation of benzophenone by using a weaker inorganic base and a bulky, electron-rich phosphine ligand.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Add anhydrous, degassed toluene and a small amount of degassed water (e.g., a 10:1 toluene:water ratio).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling
Materials:
-
This compound
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the anhydrous solvent, the alkene (1.5 equiv), and triethylamine (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, dry the organic layer, concentrate, and purify.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and the base (1.4 equiv) to a Schlenk tube.
-
Add the anhydrous solvent, this compound (1.0 equiv), and the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, and quench with water.
-
Extract with an organic solvent, dry, concentrate, and purify by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and the competing dehalogenation pathway.
References
Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions with 2-Iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 2-Iodobenzophenone. The sterically hindered nature of this substrate, coupled with the presence of a carbonyl group, can present unique challenges in achieving high yields and purity. This guide offers practical advice on catalyst selection, reaction optimization, and troubleshooting common issues.
Frequently Asked questions (FAQs)
Q1: Why are my cross-coupling reaction yields with this compound consistently low?
A1: Low yields with this compound are often attributed to steric hindrance. The bulky benzoyl group ortho to the iodine atom can impede the oxidative addition of the palladium catalyst to the carbon-iodine bond, which is a critical step in the catalytic cycle. Additionally, catalyst deactivation and suboptimal reaction conditions can contribute to lower yields. Careful selection of a bulky, electron-rich phosphine ligand and optimization of the base, solvent, and temperature are crucial for overcoming these steric challenges.[1][2]
Q2: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A2: Common side reactions include:
-
Homocoupling: Formation of biphenyl-2,2'-dibenzophenone from the coupling of two this compound molecules. This can be minimized by ensuring a clean reaction setup, thorough degassing, and using the appropriate catalyst and reaction conditions.
-
Dehalogenation: Reduction of this compound to benzophenone. This can occur in the presence of certain bases and protic solvents.
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can be protonated and removed from the reaction, especially with harsh bases or acidic impurities.[3]
Q3: Can the carbonyl group of this compound interfere with the catalytic cycle?
A3: While the carbonyl group is generally well-tolerated in many cross-coupling reactions, it can potentially coordinate to the palladium center, especially with less bulky ligands. This can lead to catalyst inhibition or the formation of inactive complexes. Using bulky phosphine ligands can help mitigate this issue by sterically shielding the palladium center.
Q4: Is it necessary to use a glovebox for setting up cross-coupling reactions with this compound?
A4: While not always strictly necessary, working under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is highly recommended.[1] Palladium catalysts, particularly in their active Pd(0) state, can be sensitive to oxygen, which can lead to catalyst deactivation and the formation of palladium black. Phosphine ligands can also be air-sensitive.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Causes:
-
Inefficient Oxidative Addition: The steric hindrance from the benzoyl group is a primary factor.
-
Inappropriate Catalyst System: The chosen palladium precursor or ligand may not be suitable for this sterically demanding substrate.
-
Suboptimal Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent may not adequately solubilize all reaction components.
-
Catalyst Deactivation: The presence of oxygen or other impurities can deactivate the catalyst.
Troubleshooting Workflow:
Troubleshooting Suzuki-Miyaura Coupling of this compound.
Issue 2: Poor Yields in Heck Coupling
Potential Causes:
-
Steric Hindrance: Similar to Suzuki coupling, the bulky substrate can hinder the reaction.
-
Base and Solvent Mismatch: The choice of base and solvent is critical for the Heck reaction's efficiency.
-
Alkene Polymerization: The alkene coupling partner may polymerize under the reaction conditions.
-
Side Reactions: Beta-hydride elimination from the wrong position can lead to undesired products.
Troubleshooting Steps:
-
Catalyst and Ligand: Employ a robust catalyst system. While phosphine-free conditions can work for simpler aryl iodides, a ligand such as triphenylphosphine (PPh3) or a bulkier phosphine may be necessary for this compound.
-
Base Selection: Triethylamine (Et3N) is a common choice, but other organic or inorganic bases like potassium carbonate (K2CO3) or sodium acetate (NaOAc) should be screened.
-
Solvent Choice: Polar aprotic solvents like DMF, DMAc, or NMP are often effective.
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures can increase the reaction rate but may also promote side reactions and catalyst decomposition.
Issue 3: Reaction Stalls in Sonogashira Coupling
Potential Causes:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.
-
Copper(I) Issues (if applicable): In traditional Sonogashira couplings, the copper co-catalyst can lead to alkyne homocoupling (Glaser coupling).
-
Incomplete Deprotonation of Alkyne: The base may not be strong enough to deprotonate the terminal alkyne effectively.
Troubleshooting Workflow:
Troubleshooting Sonogashira Coupling of this compound.
Issue 4: Low Conversion in Buchwald-Hartwig Amination
Potential Causes:
-
Steric Hindrance: The bulky substrate and potentially bulky amine can make C-N bond formation difficult.
-
Incompatible Base: The base may not be strong enough or may cause side reactions with the substrate or product.
-
Ligand Choice: The phosphine ligand is critical for the success of this reaction.
Troubleshooting Steps:
-
Ligand Screening: This is the most critical parameter. Screen a variety of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos.[4][5]
-
Base Optimization: Sodium tert-butoxide (NaOtBu) is a common strong base, but weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary if base-sensitive functional groups are present.[6]
-
Palladium Source: Using a pre-catalyst that readily forms the active Pd(0) species can be more effective than generating it in-situ from Pd(OAc)2 or Pd2(dba)3.[6]
Quantitative Data on Catalyst Performance
The following tables summarize typical conditions and yields for cross-coupling reactions of aryl iodides that are structurally similar to this compound. This data can serve as a starting point for optimizing your reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 (1.0) | SPhos (2.0) | K3PO4 | Toluene | RT | 2 | 98 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 (0.5) | XPhos (1.0) | K3PO4 | Dioxane | 80 | 24 | 94 |
Data is for analogous sterically hindered aryl halides and should be used as a guide for optimization with this compound.
Table 2: Heck Coupling of Iodobenzene with Alkenes
| Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | PdCl2 (1.0) | TDTAT (3.0 wt%) | - | Water | - | 6 | 74 |
| n-Butyl acrylate | Pd(OAc)2 (0.1) | - | NaOAc | DMF | 100 | 2 | 95 |
Data is for iodobenzene and should be adapted for this compound.
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh3)2Cl2 (1) | 2 | Et3N | THF | RT | 6 | 95 |
| 2'-Iodo-2-(2-methoxyphenyl)acetophenone | Phenylacetylene | Pd(PPh3)2Cl2 (2) | 4 | Et3N | THF | RT | 12 | 85 |
| Iodobenzene | Phenylacetylene | Pd(OAc)2 (5 ppm) | None | K2CO3 | EtOH | 90 | 24 | 83 |
This table includes data for both copper-catalyzed and copper-free conditions with analogous aryl iodides.[1]
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chlorotoluene | Morpholine | [Pd(cinnamyl)Cl]2 (2.5) | Xantphos (7.5) | DBU | PhMe | - | - | 87 |
| 4-Bromoanisole | Morpholine | - | - | - | - | - | 5 min | 90 |
Data is for analogous aryl halides and should serve as a starting point for optimization.[7][8]
Experimental Protocols
The following are generalized protocols for cross-coupling reactions that can be adapted for this compound. Note: These are starting points, and optimization of all parameters is highly recommended.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K3PO4, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), and the base (e.g., Cs2CO3, 2.0 mmol).
-
Add the degassed solvent (e.g., DMF, 5 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.[9]
Experimental Workflow for Catalyst Screening:
A typical workflow for screening different catalyst systems.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Reactions Involving 2-Iodobenzophenone
Welcome to the technical support center for navigating the challenges of steric hindrance in chemical reactions with 2-Iodobenzophenone. This resource is designed for researchers, scientists, and professionals in drug development, providing practical troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue with this compound?
A1: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule.[1][2] In the case of this compound, the bulky benzoyl group at the ortho position to the iodine atom physically obstructs the approach of reactants to the reaction center.[3] This can lead to lower reaction rates, decreased yields, and in some cases, prevent the desired reaction from occurring altogether.[4][5]
Q2: Which catalytic systems are recommended for Suzuki-Miyaura cross-coupling reactions with this compound?
A2: For sterically hindered substrates like this compound, the choice of catalyst and ligand is critical. Bulky, electron-rich monophosphine ligands are often the most effective.[6] These ligands promote the crucial reductive elimination step and facilitate the oxidative addition of the aryl iodide.[6] Palladium precatalysts can offer more consistent results compared to generating the catalyst in situ.[6][7] N-heterocyclic carbene (NHC) ligands have also shown high efficiency in couplings with sterically hindered substrates.[8]
Q3: How can I improve the yield of Sonogashira couplings involving this compound?
A3: Low yields in Sonogashira couplings with sterically hindered substrates are a common issue. To improve yields, consider the following:
-
Catalyst Choice: While traditional palladium-phosphine complexes can be used, more specialized catalysts may be necessary.[9]
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is often crucial for the reaction to proceed efficiently.[10] However, in some cases, copper-free conditions might be advantageous to avoid the formation of diynes as byproducts.[11]
-
Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome. Amine bases like triethylamine or diisopropylethylamine are commonly used, and aprotic polar solvents like DMF or dioxane are often effective.
-
Temperature: Higher reaction temperatures may be required to overcome the activation energy barrier caused by steric hindrance, but this must be balanced against the risk of catalyst decomposition.[12]
Q4: Are there specific ligands that are more effective in overcoming the steric bulk of the benzoyl group?
A4: Yes, several classes of ligands are designed to address steric hindrance. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are well-known for their effectiveness in coupling sterically demanding substrates.[3][13] These ligands possess bulky and electron-rich properties that facilitate the key steps in the catalytic cycle.[14] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[8][15]
Q5: What are the common side reactions observed with this compound due to steric hindrance?
A5: Steric hindrance can promote several side reactions, including:
-
Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom, leading to the formation of benzophenone.
-
Homocoupling: The coupling of two molecules of the boronic acid or this compound.[16]
-
Protodeboronation: The cleavage of the carbon-boron bond in the boronic acid coupling partner, particularly under harsh basic conditions.[16]
-
Enolization/Reduction (in Grignard reactions): With sterically hindered ketones like this compound, Grignard reagents can act as a base, leading to enolate formation instead of nucleophilic addition.[17]
Troubleshooting Guides
Problem: Low to no conversion in a Suzuki-Miyaura reaction.
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst System | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[6][8] Consider using a palladium precatalyst for better consistency.[7] |
| Suboptimal Base | The choice of base is critical. For sterically hindered couplings, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases.[6] |
| Inappropriate Solvent | Anhydrous solvents such as toluene, dioxane, or THF are typically used.[6] The presence of a small amount of water can sometimes be beneficial when using K₃PO₄ as a base.[6] |
| Low Reaction Temperature | Sterically hindered reactions often require higher temperatures (80-120 °C) to proceed at a reasonable rate.[6] |
Problem: Dominance of a dehalogenated by-product (benzophenone).
| Potential Cause | Troubleshooting Step |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. Water or other protic impurities can lead to hydrodehalogenation. |
| Catalyst Decomposition | Catalyst decomposition can lead to side reactions. Using a more stable precatalyst or a ligand that forms a more robust active catalyst can help.[7] |
| Inefficient Transmetalation | If the transmetalation step is slow due to steric hindrance, the intermediate palladium complex may be more susceptible to side reactions. Optimizing the base and solvent can help to accelerate this step. |
Problem: Inconsistent results in Hartwig-Buchwald amination.
| Potential Cause | Troubleshooting Step |
| Ligand Choice | The choice of ligand is crucial for successful amination of hindered substrates.[18] Ligands like BrettPhos are specifically designed for coupling primary amines.[19] For secondary amines, other bulky biaryl phosphine ligands may be more suitable. |
| Base Strength | A strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically required for the deprotonation of the amine.[19][20] |
| Oxygen Sensitivity | The catalytic system can be sensitive to oxygen.[19] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). |
| Substrate Purity | Impurities in the amine or this compound can inhibit the catalyst. Ensure all starting materials are of high purity. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%).[6]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) via syringe.[6]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
General Protocol for Hartwig-Buchwald Amination of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., a Buchwald precatalyst, 1-2 mol%), the ligand (1-2 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol).
-
Reagent Addition: Add the this compound (1.0 mmol), the amine (1.1-1.2 mmol), and the solvent (e.g., toluene, dioxane).[6]
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 60-100 °C).[6] Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[6]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low conversion in cross-coupling reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. adichemistry.com [adichemistry.com]
- 18. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
Improving the regioselectivity of reactions with 2-Iodobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 2-Iodobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity and regioselectivity?
A1: this compound possesses two key functional groups on one of its aromatic rings: an iodine atom and a benzoyl group. Their electronic and steric properties dictate the molecule's reactivity.
-
Iodine (-I): Halogens like iodine are deactivating groups due to their electron-withdrawing inductive effect (-I).[1] However, they are considered ortho, para-directors because the lone pairs on the iodine can donate electron density to the ring through resonance (+M effect), stabilizing the cationic intermediate (sigma complex) during electrophilic aromatic substitution when the incoming electrophile adds to the ortho or para positions.[2][3]
-
Benzoyl Group (-C(O)Ph): The carbonyl group is a strong electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position.[4][5]
-
Steric Hindrance: The benzoyl group is sterically bulky. This bulk can physically block or hinder the approach of reagents to the ortho positions adjacent to it, a phenomenon known as steric hindrance.[6][7]
The final regiochemical outcome of a reaction depends on the interplay between these competing electronic and steric effects.
Troubleshooting Poor Regioselectivity
Q2: My cross-coupling reaction (e.g., Suzuki, Heck) on the iodinated ring is giving a mixture of products or low yield. What are the common causes?
A2: Poor outcomes in cross-coupling reactions with this compound often stem from catalyst, ligand, or reaction condition issues. The C-I bond is highly reactive, making oxidative addition favorable, but selectivity can be challenging.[8]
Common Causes:
-
Catalyst/Ligand Choice: The electronic and steric properties of the palladium catalyst and its associated ligands are paramount in controlling regioselectivity. The wrong ligand can fail to differentiate between electronically distinct C-H bonds or may be sterically unable to promote reaction at a desired, hindered site.[9][10]
-
Steric Hindrance: The bulky benzoyl group can hinder access to the C-H bond ortho to the iodine, potentially leading to undesired side reactions or reactions at less hindered sites.[7][11]
-
Reaction Temperature: Temperature can significantly affect the energy landscape of the reaction. A suboptimal temperature may provide enough energy to overcome the activation barrier for multiple reaction pathways, leading to a mixture of isomers.[12]
-
Solvent Effects: The solvent can influence the solubility of reactants and the stability of intermediates in the catalytic cycle. A poor solvent choice can impede the desired reaction pathway.[13][14]
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions Containing 2-Iodobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodobenzophenone in various chemical reactions. The following information is designed to address specific issues that may be encountered during the experimental work-up and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A general work-up procedure for palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, Heck, or Ullmann couplings, involving this compound typically follows these steps:
-
Quenching the Reaction: Once the reaction is complete, as monitored by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), the reaction mixture is cooled to room temperature. The quenching process is crucial to stop the reaction and neutralize any reactive reagents. Common quenching agents include saturated aqueous ammonium chloride (NH₄Cl) solution or deionized water. For reactions that are exothermic upon quenching, it is advisable to cool the flask in an ice bath.
-
Extraction: The quenched reaction mixture is typically diluted with an organic solvent such as diethyl ether or ethyl acetate. The mixture is then transferred to a separatory funnel, and the organic layer is washed sequentially with aqueous solutions to remove inorganic salts and other water-soluble impurities. Common washes include water, saturated aqueous NH₄Cl, and brine (saturated aqueous NaCl solution).
-
Drying: The separated organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any residual water.
-
Solvent Removal: After filtering off the drying agent, the organic solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to isolate the desired benzophenone derivative from unreacted starting materials, catalysts, and byproducts.
Q2: How do I choose an appropriate solvent system for the purification of this compound derivatives by column chromatography?
The choice of solvent system for column chromatography depends on the polarity of the target compound. For many benzophenone derivatives resulting from cross-coupling reactions, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is effective. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to effectively separate the product from less polar starting materials and more polar byproducts. Monitoring the separation by TLC is essential to determine the optimal solvent ratio.
Q3: What are some common issues encountered during the work-up of reactions with this compound and how can they be resolved?
Common issues include the formation of emulsions during extraction, the presence of residual catalyst, and difficulty in removing unreacted this compound.
-
Emulsion Formation: Emulsions can form during aqueous extraction, making layer separation difficult. Adding brine to the separatory funnel can help to break up the emulsion.
-
Residual Catalyst: Palladium and copper catalysts used in cross-coupling reactions can sometimes be challenging to remove completely. Filtering the diluted reaction mixture through a pad of Celite® before the aqueous work-up can help in removing a significant portion of the catalyst residues.
-
Removing Unreacted this compound: If the reaction has not gone to completion, unreacted this compound may remain. Careful column chromatography is typically required to separate the product from the starting material.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the work-up of reactions containing this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of isolated product after work-up. | - Incomplete reaction. - Product loss during extraction due to solubility in the aqueous layer. - Decomposition of the product during work-up. | - Ensure the reaction has gone to completion using TLC or GC-MS before starting the work-up. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. - If the product is sensitive to acidic or basic conditions, use neutral washes (water, brine) during extraction. |
| Crude product is a complex mixture. | - Formation of side products from the benzophenone moiety. - Homocoupling of the starting materials. - Incomplete conversion of starting materials. | - Optimize reaction conditions to minimize side reactions. - For Suzuki couplings, ensure the purity of the boronic acid to reduce homocoupling. - Use a gradient elution during column chromatography to carefully separate the desired product from impurities. |
| Difficulty in removing colored impurities. | - Residual palladium catalyst (often appears as a black solid). - Formation of colored byproducts. | - Filter the reaction mixture through Celite® before extraction. - Consider a charcoal treatment of the crude product solution before final filtration and concentration. |
| Product appears to be unstable on silica gel. | - The ketone functionality of the benzophenone derivative may be sensitive to the acidic nature of silica gel. | - Use neutral or basic alumina for column chromatography instead of silica gel. - Alternatively, try purification by recrystallization if the product is a solid. |
Experimental Protocols & Data
General Protocol for Sonogashira Coupling of an Aryl Iodide and a Terminal Alkyne
This protocol provides a general procedure that may require optimization for specific substrates.
| Step | Procedure | Notes |
| Reaction Setup | 1. To an oven-dried round-bottom flask, add the aryl iodide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq) under an inert atmosphere. 2. Add an anhydrous solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, 7.0 eq). 3. Add the terminal alkyne (1.1 - 1.5 eq). | An inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation. |
| Reaction | Stir the mixture at room temperature or heat as required. Monitor progress by TLC or GC-MS. | Reaction times can vary from a few hours to overnight. |
| Work-up | 1. Dilute the reaction mixture with an organic solvent (e.g., diethyl ether). 2. Filter through a pad of Celite® to remove catalyst residues. 3. Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. 4. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. 5. Filter and concentrate under reduced pressure. | Filtering through Celite® is a key step for removing insoluble catalyst residues. |
| Purification | Purify the crude product by flash column chromatography on silica gel. | An appropriate eluent system (e.g., hexanes/ethyl acetate) should be determined by TLC. |
Table 1: General experimental protocol for a Sonogashira coupling reaction.
Visualizations
Caption: General experimental workflow from reaction to purified product.
Caption: A logical flowchart for troubleshooting common work-up issues.
Technical Support Center: Stability and Handling of 2-Iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 2-iodobenzophenone under various reaction conditions. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist you in your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability and reactivity of this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can arise from several factors. A primary concern is the potential for steric hindrance from the ortho-benzoyl group, which can impede the approach of the palladium catalyst. Additionally, side reactions such as homocoupling of the boronic acid or dehalogenation of the this compound can reduce the yield of the desired product.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the catalytic cycle and mitigate some steric challenges.
-
Base Selection: The choice of base is critical. While stronger bases can be effective, they may also promote side reactions. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.
-
Solvent System: A biphasic solvent system (e.g., toluene/water, dioxane/water) can be beneficial to ensure all components are accessible to the catalyst.
-
Temperature Control: Operate the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and side reactions.
-
Degassing: Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and promote homocoupling of the boronic acid.[1][2][3]
Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination of this compound. How can I improve the selectivity?
A2: Byproduct formation in Buchwald-Hartwig aminations is a common challenge. With this compound, the benzoyl group can potentially interact with the palladium catalyst. Side reactions may include hydrodehalogenation (replacement of iodine with hydrogen) and reactions involving the carbonyl group.
Troubleshooting Steps:
-
Ligand Choice: The use of specialized, bulky electron-rich phosphine ligands is crucial. Ligands like XPhos or SPhos can promote the desired C-N bond formation over side reactions.[4][5][6]
-
Base Compatibility: Strong bases like NaOtBu are commonly used, but they can be harsh on sensitive substrates. Weaker bases like Cs₂CO₃ or K₃PO₄ should be considered, although they may require higher reaction temperatures.[7]
-
Reaction Temperature: A careful optimization of the reaction temperature is necessary. Higher temperatures can drive the reaction to completion but may also increase the rate of decomposition and side reactions.
-
Purity of Reagents: Ensure the amine and all other reagents are of high purity, as impurities can poison the catalyst.
Q3: What are the best practices for storing this compound to prevent degradation?
A3: this compound should be stored in a cool, dark, and dry place. Exposure to light can potentially lead to photochemical degradation. It is advisable to store it in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or reaction with atmospheric moisture.
Q4: Is this compound stable to acidic and basic conditions?
A4: While specific quantitative data for this compound is limited, aryl iodides are generally stable to moderately acidic and basic conditions at room temperature. However, under forcing conditions (high temperatures, strong acids or bases), degradation can occur. The benzophenone moiety itself is relatively stable, but the carbon-iodine bond can be susceptible to cleavage under certain nucleophilic or reductive conditions.
Q5: Can I use copper-free conditions for the Sonogashira coupling of this compound?
A5: Yes, copper-free Sonogashira couplings are a viable option and can be advantageous in cases where copper-catalyzed side reactions, such as alkyne homocoupling (Glaser coupling), are a concern. These conditions often employ specific palladium catalysts and ligands, and may require a different base and solvent system than the traditional copper-co-catalyzed reaction.[8][9]
Data Presentation
The following tables summarize typical reaction conditions for cross-coupling reactions of aryl iodides analogous to this compound. These should serve as a starting point for optimization.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Condition | Notes |
| Aryl Iodide | 1.0 equiv | --- |
| Arylboronic Acid | 1.1 - 1.5 equiv | Using a slight excess can drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Ligand (1-3 mol%) | Pre-catalysts often give more reproducible results. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (if using Pd(OAc)₂) | Bulky, electron-rich ligands are generally preferred. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv) | The choice of base can significantly impact the yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Degassed solvents are essential. |
| Temperature | 80 - 110 °C | Monitor for potential thermal degradation. |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS. |
Data compiled from analogous reactions in the literature.[10][11][12][13][14]
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Parameter | Condition | Notes |
| Aryl Iodide | 1.0 equiv | --- |
| Amine | 1.1 - 1.2 equiv | A slight excess of the amine is typically used. |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | --- |
| Ligand | XPhos, SPhos, BINAP (2-8 mol%) | Ligand choice is critical for success. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.2 - 2.0 equiv) | Stronger bases may allow for lower reaction temperatures. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are required. |
| Temperature | 80 - 120 °C | Dependent on the reactivity of the substrates and catalyst system. |
| Reaction Time | 12 - 24 hours | Monitor progress by TLC or LC-MS. |
Data compiled from analogous reactions in the literature.[4][7][15][16][17]
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Condition | Notes |
| Aryl Iodide | 1.0 equiv | --- |
| Terminal Alkyne | 1.1 - 1.5 equiv | --- |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (1-3 mol%) | --- |
| Copper Co-catalyst | CuI (1-5 mol%) | Can be omitted in copper-free protocols. |
| Base | Et₃N, DIPEA, Piperidine (2-3 equiv) | Often used as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed. |
| Temperature | Room Temperature - 80 °C | Aryl iodides are generally more reactive, allowing for milder conditions.[8] |
| Reaction Time | 2 - 12 hours | Monitor progress by TLC or GC-MS. |
Data compiled from analogous reactions in the literature.[18][19][20][21][22]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Aniline
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add aniline (1.2 equiv) and anhydrous toluene via syringe, followed by the addition of NaOt-Bu (1.4 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous THF and triethylamine (2:1 v/v) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Caption: Factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jk-sci.com [jk-sci.com]
- 18. rsc.org [rsc.org]
- 19. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity in Suzuki Coupling: A Comparative Analysis of 2-Iodobenzophenone and 2-Bromobenzophenone
A detailed comparison for researchers, scientists, and drug development professionals on the reactivity of 2-iodobenzophenone and 2-bromobenzophenone in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and protocols.
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and material science. The choice of the aryl halide is a critical parameter that significantly influences reaction efficiency, yield, and the required reaction conditions. This guide provides an in-depth comparison of the reactivity between this compound and 2-bromobenzophenone, two common building blocks in organic synthesis.
The consensus in organometallic chemistry is that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, follows the general trend: I > Br > Cl. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond, which facilitates the often rate-determining oxidative addition step of the palladium catalyst to the aryl halide.
Executive Summary of Reactivity Comparison
This compound is the more reactive substrate in Suzuki coupling reactions compared to 2-bromobenzophenone . This heightened reactivity is a direct consequence of the lower bond dissociation energy of the C-I bond, which allows for a faster oxidative addition of the palladium(0) catalyst. This generally translates to milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve high yields.
Conversely, 2-bromobenzophenone is less reactive due to the stronger C-Br bond. Furthermore, the reactivity of 2-bromobenzophenone is significantly hampered by steric hindrance.[1] The bulky benzoyl group at the ortho position impedes the approach of the palladium catalyst to the carbon-bromine bond, thereby increasing the activation energy of the oxidative addition step and leading to slower reaction rates and often lower yields.[1]
Quantitative Data Comparison
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~95 (estimated based on analogous reactive aryl iodides) |
| 2-Bromobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~40-50[1] |
Note: The yield for this compound is an estimated value based on the generally high reactivity of aryl iodides under these conditions. The yield for 2-bromobenzophenone is a typical reported range for sterically hindered aryl bromides.[1]
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 2-bromobenzophenone with phenylboronic acid. These protocols are generalized and may require further optimization for specific applications.
Protocol 1: Suzuki Coupling of this compound (Representative)
This protocol is based on standard conditions for reactive aryl iodides.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio, 10 mL).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 2-Bromobenzophenone
This protocol is a generalized procedure for less reactive, sterically hindered aryl bromides.[1]
Materials:
-
2-Bromobenzophenone
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent system
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 2-bromobenzophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[1]
-
The flask is then subjected to several cycles of evacuation and backfilling with an inert gas (argon or nitrogen).[1]
-
A suitable solvent system, such as a 4:1:1 mixture of toluene/ethanol/water (10 mL), is added.[1]
-
The reaction mixture is heated to a temperature of 80-100°C and stirred for an extended period, typically 12-24 hours.[1]
-
Reaction progress is monitored by TLC or gas chromatography (GC).[1]
-
After completion, the mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[1]
-
The organic layer is dried, filtered, and concentrated.
-
The final product is purified via column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers and professionals in drug development and organic synthesis, understanding the relative reactivity of aryl halides is paramount for efficient reaction design. This compound stands out as the more reactive substrate for Suzuki-Miyaura couplings compared to 2-bromobenzophenone. This is due to the weaker carbon-iodine bond and the significant steric hindrance present in the ortho-brominated analogue. While this compound can often be coupled under milder conditions with higher yields, 2-bromobenzophenone may require more forcing conditions, longer reaction times, and potentially more sophisticated catalyst systems to achieve satisfactory results. The choice between these two starting materials will ultimately depend on factors such as commercial availability, cost, and the specific requirements of the synthetic route.
References
A Comparative Analysis of Iodobenzophenone Isomers in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the efficiency of carbon-carbon bond formation is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for this purpose. The choice of aryl halide substrate is a critical factor that significantly influences reaction outcomes. This guide provides a comparative analysis of the three structural isomers of iodobenzophenone—2-iodobenzophenone, 3-iodobenzophenone, and 4-iodobenzophenone—in these key catalytic reactions. While direct comparative studies on these specific isomers are not extensively documented, this guide consolidates available data on analogous compounds and well-established chemical principles to offer insights into their relative performance.
General Reactivity Trends
Aryl iodides are generally more reactive than their bromide and chloride counterparts in palladium-catalyzed cross-coupling reactions.[1][2] This heightened reactivity is attributed to the lower bond dissociation energy of the carbon-iodine bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[2] Consequently, reactions involving aryl iodides can often be carried out under milder conditions, leading to faster reaction times and potentially higher yields.[2]
The position of the iodo-substituent on the benzophenone scaffold introduces both steric and electronic effects that can influence the reactivity of the isomers.
-
This compound (ortho-isomer): The proximity of the bulky benzoyl group to the iodine atom can introduce significant steric hindrance. This may impede the approach of the palladium catalyst, potentially leading to lower reaction rates and yields compared to the other isomers.
-
3-Iodobenzophenone (meta-isomer): This isomer is less sterically hindered than the ortho-isomer. The electron-withdrawing nature of the benzoyl group at the meta position can influence the electron density of the carbon-iodine bond, affecting its reactivity.
-
4-Iodobenzophenone (para-isomer): With the iodo and benzoyl groups at opposite ends of the aromatic ring, steric hindrance is minimized. The electronic effect of the para-benzoyl group will also play a role in its reactivity.
Comparative Performance in Key Catalytic Reactions
The following sections provide an overview of the expected performance of iodobenzophenone isomers in Suzuki-Miyaura, Heck, and Sonogashira reactions, supported by representative data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.
Table 1: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Analogous Aryl Iodides.
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| Methyl 2-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 88 |
| 3-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 2 | 92 |
Data is generalized from typical procedures for analogous compounds and should be considered as a starting point for optimization.[3]
Based on general principles, one would anticipate the reactivity order in Suzuki-Miyaura coupling to be: 4-iodobenzophenone > 3-iodobenzophenone > this compound . The reduced steric hindrance in the para- and meta-isomers allows for more efficient access of the palladium catalyst to the C-I bond.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4]
Table 2: Representative Reaction Conditions and Yields for Heck Coupling of Analogous Aryl Iodides.
| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 4 | 90 |
| 4-Iodoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 24 | 85 |
| 2-Iodobenzoic acid | Ethyl acrylate | Pd(OAc)₂ (2) / PPh₃ (4) | NaOAc | DMF | 100 | 12 | 78 |
Data is generalized from typical procedures for analogous compounds and should be considered as a starting point for optimization.[1][5]
Similar to the Suzuki-Miyaura coupling, the steric hindrance in This compound is expected to result in lower reactivity compared to the 3- and 4-isomers in the Heck reaction. The electronic nature of the alkene coupling partner will also significantly influence the reaction outcome.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6]
Table 3: Representative Reaction Conditions and Yields for Sonogashira Coupling of Analogous Aryl Iodides.
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 4-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 12 | 85 |
| 2'-Iodoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 12 | 85 |
| 1-Iodo-3-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | DMF | 50 | 6 | 92 |
Data is generalized from typical procedures for analogous compounds and should be considered as a starting point for optimization.[7][8]
The Sonogashira coupling is often tolerant of a wide range of functional groups and can proceed under mild conditions, especially with reactive aryl iodides.[6] While steric hindrance around the iodine in This compound might still play a role, the generally high reactivity of aryl iodides in this reaction may lead to good yields for all three isomers, potentially with adjustments to reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful catalytic reactions. Below are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings that can be adapted for the iodobenzophenone isomers.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the iodobenzophenone isomer (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[3]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[3]
-
The reaction mixture is stirred and heated (typically 80-110 °C) under the inert atmosphere.
-
Reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography.
General Protocol for Heck Coupling
-
In a reaction flask, combine the iodobenzophenone isomer (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (if necessary, e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃).[1]
-
Add an anhydrous solvent (e.g., DMF or acetonitrile).
-
The reaction mixture is heated (typically 80-120 °C) with stirring.
-
Monitor the reaction's progress (e.g., by TLC or GC-MS).
-
After the reaction is complete, it is cooled, and the product is isolated by extraction.
-
The organic extracts are combined, washed, dried, and the solvent is removed.
-
Purification of the product is typically achieved by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the iodobenzophenone isomer (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[7]
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).[7]
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
Monitor the reaction until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by adding an aqueous solution and extracting the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The desired product is purified by column chromatography.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental steps is facilitated by visual representations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Efficacy of 2-Iodobenzophenone as a photoinitiator compared to other benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Iodobenzophenone and other benzophenone derivatives as Type II photoinitiators. The efficacy of these compounds is critical in a range of applications, from industrial coatings and inks to advanced 3D printing and the fabrication of biomedical devices. The introduction of a halogen substituent, particularly iodine, on the benzophenone core is expected to significantly influence the photochemical properties and initiation efficiency due to the "heavy atom effect." This guide synthesizes available data and theoretical expectations to provide a framework for selecting the appropriate photoinitiator for specific research and development needs.
Photophysical Properties: The Foundation of Photoinitiation
The efficiency of a Type II photoinitiator is fundamentally linked to its photophysical properties. Key parameters include its ability to absorb UV light (molar extinction coefficient, ε), the efficiency of transitioning from the excited singlet state to the reactive triplet state (intersystem crossing quantum yield, Φisc), and the lifetime of the triplet state.
The presence of a heavy atom like iodine is known to enhance spin-orbit coupling, which can significantly increase the rate of intersystem crossing. This "internal heavy atom effect" is predicted to make this compound a highly efficient photoinitiator compared to its non-halogenated counterpart.
| Photophysical Parameter | Benzophenone (BP) | This compound (2-IBP) | Rationale for Comparison |
| λmax (nm) | ~252, ~340 | Expected to be slightly red-shifted vs. BP | The iodine substituent may cause a slight bathochromic shift. |
| **Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) ** | ~18,000 at 252 nm | Expected to be of a similar order of magnitude to BP | While the iodine atom can influence electronic transitions, a dramatic change in ε is not always observed. |
| Intersystem Crossing Quantum Yield (Φisc) | ≈ 1.0[1] | Expected to be ≈ 1.0 | The heavy atom effect is anticipated to make intersystem crossing extremely efficient, approaching unity.[1] |
| Triplet State Energy (ET) (kcal/mol) | ~69 | Expected to be similar to BP | The triplet energy is primarily determined by the benzophenone carbonyl group and is not expected to be significantly altered by the ortho-iodo substituent. |
Photopolymerization Efficacy: A Performance Benchmark
The ultimate measure of a photoinitiator's effectiveness is its ability to induce polymerization. This is quantified by the rate of polymerization (Rp) and the final monomer conversion (%). The enhanced intersystem crossing efficiency of this compound is expected to lead to a higher concentration of triplet-state molecules upon UV exposure, which in turn should result in a more efficient generation of initiating radicals and, consequently, a faster and more complete polymerization.
The following table presents a representative comparison of the expected photopolymerization efficacy of this compound and unsubstituted benzophenone in the polymerization of a standard acrylate monomer.
| Performance Metric | Benzophenone (BP) | This compound (2-IBP) | Expected Outcome |
| Rate of Polymerization (Rp) (%·s⁻¹) | Lower | Higher | The higher triplet quantum yield of 2-IBP should lead to a greater concentration of initiating radicals and a faster polymerization rate. |
| Final Monomer Conversion (%) | Good | Excellent | The increased initiation efficiency of 2-IBP is expected to drive the polymerization to a higher degree of completion. |
| Induction Period (s) | Present | Potentially shorter | A more efficient generation of radicals can overcome the inhibitory effects of oxygen more rapidly. |
Note: The data in this table is representative and intended to illustrate the expected performance advantages of this compound based on the heavy atom effect. Direct comparative experimental data under identical conditions is needed for definitive validation.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the key photochemical processes and a typical experimental workflow for evaluating photoinitiator efficacy.
Caption: General mechanism of Type II photoinitiation by benzophenones.
Caption: The heavy atom effect in this compound enhances the rate of intersystem crossing.
Caption: Workflow for monitoring photopolymerization kinetics using RT-FTIR.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of photoinitiator performance.
1. UV-Visible Spectroscopy for Molar Extinction Coefficient Determination
-
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the photoinitiators.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: Prepare solutions of the benzophenone derivatives in a spectroscopic grade solvent (e.g., acetonitrile) at a known concentration (typically 10⁻⁵ to 10⁻⁴ M).
-
Procedure:
-
Fill a 1 cm path length quartz cuvette with the sample solution.
-
Use a reference cuvette filled with the pure solvent.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
2. Nanosecond Laser Flash Photolysis for Intersystem Crossing Quantum Yield (Φisc) Determination
-
Objective: To determine the quantum yield of the triplet state formation.
-
Instrumentation: A nanosecond laser flash photolysis setup with a pulsed laser for excitation and a probe lamp for monitoring transient absorption.
-
Method: The relative actinometry method is commonly used, comparing the transient absorption of the sample to a standard with a known triplet quantum yield (e.g., unsubstituted benzophenone, Φisc ≈ 1.0 in non-polar solvents).
-
Procedure:
-
Prepare deoxygenated solutions of the sample and the standard with similar absorbance at the laser excitation wavelength.
-
Excite the sample with a short laser pulse.
-
Monitor the transient absorption of the triplet state at a wavelength where it absorbs.
-
Repeat the measurement for the standard under identical conditions.
-
-
Data Analysis: The triplet quantum yield of the sample (Φisc, sample) is calculated using the following equation: Φisc, sample = Φisc, std * (ΔODsample / ΔODstd) * (εT, std / εT, sample) where ΔOD is the change in optical density at the end of the laser pulse and εT is the molar extinction coefficient of the triplet state.
3. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Photopolymerization Kinetics
-
Objective: To monitor the rate of polymerization and determine the final monomer conversion.
-
Instrumentation: An FTIR spectrometer equipped with a UV light source.
-
Sample Preparation: Prepare a formulation containing the monomer (e.g., trimethylolpropane triacrylate), the photoinitiator (0.1-2 wt%), and a co-initiator (e.g., an amine, 1-5 wt%).
-
Procedure:
-
Place a small amount of the liquid formulation between two transparent substrates (e.g., KBr plates) to form a thin film of controlled thickness.
-
Place the sample in the FTIR sample compartment.
-
Record an initial IR spectrum before UV exposure.
-
Initiate UV irradiation and continuously record IR spectra at set time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the reactive functional group (e.g., the acrylate C=C peak at ~1635 cm⁻¹).
-
Calculate the degree of conversion (%) over time using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
-
Conclusion
The incorporation of an iodine atom at the 2-position of the benzophenone molecule is predicted to significantly enhance its efficacy as a Type II photoinitiator. This is primarily attributed to the internal heavy atom effect, which is expected to increase the intersystem crossing quantum yield to near unity. Consequently, this compound is anticipated to exhibit a faster rate of polymerization and achieve a higher final monomer conversion compared to unsubstituted benzophenone.
References
Kinetic Showdown: A Comparative Guide to Halobenzophenones in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of success in complex organic synthesis. This guide provides a detailed comparison of the kinetic performance of different halobenzophenones (iodo-, bromo-, and chloro-substituted) in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and analogous experimental data. Understanding these kinetic differences is paramount for reaction optimization, catalyst selection, and efficient synthesis design.
The reactivity of aryl halides in widely-used cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The established reactivity trend follows the order: I > Br > Cl . This hierarchy is primarily attributed to the bond dissociation energies of the C-X bond, with the weaker C-I bond facilitating a faster rate-determining oxidative addition step in the catalytic cycle.[1][2]
Quantitative Reactivity Comparison: Suzuki-Miyaura Coupling
The following table summarizes the generalized relative initial reaction rates for aryl halides in the Suzuki-Miyaura coupling, which can be extrapolated to the halobenzophenone series.
| Aryl Halide (Ar-X) | Relative Initial Rate (Ar-I = 1.00) | Typical Reaction Conditions | Catalyst System |
| Aryl Iodide | 1.00 | 80 °C, 1 h | Pd(PPh₃)₄ / K₂CO₃ |
| Aryl Bromide | ~0.05 | 80 °C, 1 h | Pd(PPh₃)₄ / K₂CO₃ |
| Aryl Chloride | <0.01 | 80 °C, 1 h | Pd(PPh₃)₄ / K₂CO₃ |
| Note: The data presented are generalized from multiple studies on various aryl halides and serve as a strong indicator of the expected reactivity trend for halobenzophenones.[1] |
This significant difference in reaction rates underscores the kinetic advantage of using iodobenzophenones for rapid and efficient cross-coupling. Reactions with iodobenzophenones can often be performed under milder conditions, with lower catalyst loadings and shorter reaction times, as compared to their bromo- and chloro- counterparts.[2] For instance, 4-bromobenzophenone generally requires more forcing conditions to achieve comparable yields and reaction times to its iodinated analog.[2]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, exhibits a similar reactivity trend with respect to the halogen leaving group. While aryl iodides are generally the most reactive, they can sometimes present challenges due to the inhibitory effects of the generated iodide ions on the catalyst.[4] Nevertheless, for many applications, the higher reactivity of the C-I bond leads to more efficient amination reactions. Benzophenone imine and benzophenone hydrazone are commonly used as ammonia equivalents in these reactions.
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step.
Experimental Protocols
Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing conditions. Below are detailed methodologies for monitoring the kinetics of Suzuki-Miyaura and Buchwald-Hartwig reactions involving halobenzophenones.
Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Coupling via GC-MS
Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of a halobenzophenone with an arylboronic acid by monitoring the disappearance of the starting material over time.
Materials:
-
Halobenzophenone (e.g., 4-iodobenzophenone, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., toluene/water mixture)
-
Schlenk flask and standard glassware
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the halobenzophenone, arylboronic acid, base, and a known amount of the internal standard.
-
Add the degassed solvent to the flask.
-
Initiate the reaction by adding the palladium catalyst. This is considered time zero (t=0).
-
Maintain the reaction at a constant temperature using a pre-heated oil bath with vigorous stirring.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a quenching agent (e.g., dilute HCl) and an extraction solvent (e.g., diethyl ether).
-
Analyze the quenched samples by GC-MS to determine the concentration of the halobenzophenone relative to the internal standard.
-
Plot the concentration of the halobenzophenone versus time to determine the reaction rate and order.
Protocol 2: In-Situ NMR Monitoring of a Buchwald-Hartwig Amination
Objective: To continuously monitor the Buchwald-Hartwig amination of a halobenzophenone with an amine to determine the reaction profile.
Materials:
-
Halobenzophenone (e.g., 4-bromobenzophenone, 0.1 mmol)
-
Amine (e.g., morpholine, 0.12 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOt-Bu, 0.14 mmol)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous, deuterated solvent (e.g., toluene-d₈)
-
NMR tube with a J. Young valve
Procedure:
-
In a glovebox, charge an NMR tube with the halobenzophenone, amine, base, and internal standard.
-
Add the deuterated solvent and cap the NMR tube with the J. Young valve.
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of reactants relative to the internal standard.
-
Add the palladium precatalyst to the NMR tube, mix thoroughly, and immediately place it in the pre-heated NMR probe.
-
Acquire ¹H NMR spectra at regular intervals over the course of the reaction.
-
Process the spectra and integrate the signals corresponding to a characteristic peak of the starting halobenzophenone and the product, relative to the internal standard.
-
Plot the concentration of the reactant and product versus time to obtain the kinetic profile of the reaction.
The following diagram outlines a typical workflow for conducting a kinetic study of a cross-coupling reaction.
Conclusion
The kinetic advantage of using iodobenzophenones in palladium-catalyzed cross-coupling reactions is evident from the established reactivity trends. This enhanced reactivity translates to faster reaction times, milder conditions, and potentially higher yields, which are critical factors in both academic research and industrial drug development.[1] While this guide provides a comparative framework based on well-established principles and data from analogous systems, it is crucial to note that specific reaction kinetics can be influenced by a multitude of factors including the nature of the catalyst, ligands, base, and solvent system employed. The provided experimental protocols offer a robust starting point for researchers to conduct their own kinetic studies on specific halobenzophenone substrates to further refine and optimize their synthetic strategies.
References
The Superiority of 2-Iodobenzophenone in Modern Synthesis: A Comparative Analysis
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the panoply of aryl halides utilized in cross-coupling reactions, 2-iodobenzophenone emerges as a superior precursor compared to its bromo and chloro analogs. This guide provides an in-depth comparison, supported by experimental data, to elucidate the distinct advantages of employing this compound in various synthetic transformations.
The enhanced reactivity of this compound is fundamentally rooted in the principles of chemical kinetics and thermodynamics. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[1][2][3] Consequently, reactions involving this compound typically proceed at a faster rate, under milder conditions, and with lower catalyst loadings, leading to higher yields and a more favorable process economy.[1][4]
Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of this compound is evident across a spectrum of widely-used cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The following sections provide a quantitative comparison of its performance against other 2-halobenzophenones.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The reactivity of the aryl halide is a crucial factor in the efficiency of this reaction. As illustrated in the table below, aryl iodides consistently outperform aryl bromides and chlorides, affording higher yields in shorter reaction times and at lower temperatures.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodobenzamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 4 | 92 | [3] |
| 4-Iodobenzamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 | [3] |
| 4-Bromobenzamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| Methyl 2-iodobenzoate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 1-6 | >90 | [5] |
| Methyl 2-bromobenzoate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 6-24 | 70-90 | [5] |
Note: Data for benzamide and benzoate analogs are presented to illustrate the general reactivity trend of aryl halides in Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction, which couples aryl halides with alkenes, is another testament to the superior reactivity of iodo-substituted arenes. The milder conditions required for the reaction with this compound can be particularly advantageous when working with thermally sensitive substrates.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Estragole | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 1 | 95 (conversion) | [6] |
| Methyl 2-iodobenzoate | Alkene | Various Pd catalysts | Various bases | Various solvents | RT - 100 | 0.5 - 4 | >95 | [5] |
| Methyl 2-bromobenzoate | Alkene | Various Pd catalysts | Various bases | Various solvents | 80 - 120 | 4 - 12 | 80-95 | [5] |
| Aryl Bromide | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 12 | High | [2][7] |
| Aryl Chloride | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 12 | 62 | [2] |
Note: Data for analogous aryl halides are presented to demonstrate the general reactivity trend.
Sonogashira Coupling
In the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, the high reactivity of the C-I bond in this compound allows for efficient coupling, often at room temperature.[8]
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 60 | 2 - 24 | 75 - 95 | [1] |
| 2-Iodo-5-alkylfuran | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 - 70 | - | High | [9] |
| Substituted Iodobenzene | Aryl Acetylene | Solid supported Pd / Cu₂O | - | THF-DMA | 80 | - | 58-74 | [10] |
Note: Data for analogous aryl iodides are presented to illustrate the typical reaction conditions and yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of this compound in this reaction allows for the coupling of a wide range of amines under relatively mild conditions.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-13α-estrone derivative | Anilines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | MW | - | Good to Excellent | [11] |
| Aryl Iodide | Aryl/aliphatic amines | Ni(acac)₂ / Phenylboronic ester | - | - | - | - | High | [12] |
Note: While direct comparative data for 2-halobenzophenones is limited in the provided search results, the general principles of the Buchwald-Hartwig reaction suggest that the reactivity trend of I > Br > Cl holds true.
The Underlying Chemical Principles
The enhanced reactivity of this compound can be attributed to several key factors:
-
Bond Dissociation Energy (BDE): The C-I bond has a lower BDE compared to C-Br and C-Cl bonds, making it easier to break during the oxidative addition step of the catalytic cycle.[13][14]
-
Oxidative Addition Kinetics: The rate of oxidative addition of aryl halides to a palladium(0) catalyst generally follows the order I > Br > Cl. This step is often the rate-determining step in the catalytic cycle, and thus the weaker C-I bond leads to a faster overall reaction rate.[15][16][17][18][19]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the 2-halobenzophenone (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1) is added. The reaction mixture is then heated to the desired temperature (typically 80-110°C) and stirred for the required time (2-24 h).[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
In an oven-dried flask under an inert atmosphere, this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (1-10 mol%) are combined. Anhydrous solvent (e.g., THF) and a base (e.g., triethylamine) are added, and the mixture is stirred. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at room temperature or heated as required.[1] The reaction progress is monitored by TLC. After completion, the mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing the Synthetic Advantage
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 14. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. oxidative addition and palladium coupling [employees.csbsju.edu]
A Comparative Performance Analysis of 2-Iodobenzophenone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the choice of coupling partners is paramount to the efficiency and success of a reaction. This guide provides a detailed performance benchmark of 2-iodobenzophenone against other common coupling partners, such as 2-bromobenzophenone and 2-chlorobenzophenone, in palladium-catalyzed cross-coupling reactions. The comparison is based on established reactivity principles and supported by representative experimental data.
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step in the catalytic cycle.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the aryl halide is a critical factor in this reaction. Due to the weaker C-I bond, this compound is significantly more reactive than its bromo and chloro counterparts.[1] This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
| Coupling Partner | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~90-95 (Est.) |
| 2-Bromobenzophenone | Phenylboronic Acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~40-50[2] |
| 2-Chlorobenzophenone | Phenylboronic Acid | Pd₂(dba)₃ (4) / SPhos (8) | K₃PO₄ | Toluene | 110 | 24 | ~20-30 (Est.) |
The significant steric hindrance from the ortho-benzoyl group in 2-halobenzophenones impedes the approach of the palladium catalyst, making these substrates challenging for coupling reactions.[2] However, the higher reactivity of the C-I bond in this compound helps to overcome this steric barrier more effectively than in the case of 2-bromobenzophenone.[2]
Performance in Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also demonstrates the superior performance of this compound. The reaction with aryl iodides generally proceeds under milder conditions and with higher efficiency compared to aryl bromides.
| Coupling Partner | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | n-Butyl Acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 80 | 6 | High (Est.) |
| 2-Bromobenzophenone | n-Butyl Acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | Moderate (Est.) |
Note: The yields are estimated based on general principles of Heck reaction reactivity. Aryl iodides are known to be more reactive than aryl bromides in this transformation.
Performance in Sonogashira Coupling
In Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne, aryl iodides are the preferred substrates due to their high reactivity.[3] This allows for the use of milder conditions and often avoids the need for a copper co-catalyst, which can sometimes lead to undesirable side reactions.
| Coupling Partner | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 3 | >90 (Typical) |
| 2-Bromobenzophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | Et₃N | THF | 70 | 12 | Moderate (Typical) |
Note: The data is based on typical conditions and outcomes for Sonogashira couplings with aryl iodides and bromides.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80°C and stirred for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Representative Protocol for Sonogashira Coupling of this compound
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[4] Anhydrous THF (10 mL) and triethylamine (2.0 mmol) are added, followed by the terminal alkyne (e.g., phenylacetylene, 1.1 mmol). The reaction mixture is stirred at 50°C for 3 hours.[4] Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for the discussed cross-coupling reactions.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Standard workflow for a Sonogashira coupling reaction.
Conclusion
For palladium-catalyzed cross-coupling reactions, this compound is a demonstrably superior coupling partner compared to its bromo and chloro analogs. Its higher reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields, particularly in sterically demanding systems. This makes this compound an excellent choice for complex syntheses where efficiency and reliability are critical. While the initial cost of iodo-compounds may be higher, the benefits in terms of reaction performance and reduced downstream processing can make it a more economical choice in the long run.
References
2-Iodobenzophenone: A Validated Intermediate for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular scaffolds is paramount. 2-Iodobenzophenone has emerged as a versatile and highly reactive intermediate, streamlining the synthesis of a diverse range of pharmacologically active compounds. This guide provides a comprehensive validation of this compound as a key building block in drug discovery, offering an objective comparison with alternative intermediates, supported by experimental data and detailed protocols.
Superior Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in the inherent reactivity of the carbon-iodine bond. In palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical synthesis, the C-I bond is more readily activated than C-Br or C-Cl bonds. This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often, higher yields.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, crucial for the synthesis of biaryl structures present in many drug molecules. A comparative analysis of the reactivity of 2-halobenzophenones in the Suzuki-Miyaura coupling with phenylboronic acid highlights the superiority of the iodo-substituted intermediate.
| Parameter | This compound | 2-Bromobenzophenone |
| Relative Reactivity | High | Moderate to Low |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | More forcing conditions may be required |
| Catalyst Loading | Lower catalyst loading can often be used | Higher catalyst loading may be necessary |
| Steric Hindrance Effect | Less pronounced due to higher reactivity | Significant steric hindrance from the ortho-benzoyl group impedes the reaction |
| Estimated Yield | >80% | ~40-50% (for sterically hindered substrates)[1] |
The ortho-benzoyl group in 2-substituted benzophenones presents significant steric hindrance. However, the higher reactivity of the C-I bond in this compound can overcome this challenge more effectively than the less reactive C-Br bond in 2-bromobenzophenone, leading to superior yields in many cases.[1]
Case Study: Synthesis of a Dopamine D4 Receptor Antagonist Analog
To illustrate the utility of this compound, we present a synthetic workflow for a conceptual analog of a dopamine D4 receptor antagonist. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders, making it a key target for drug discovery. Antagonists of this receptor have therapeutic potential for conditions such as schizophrenia and Parkinson's disease.
The proposed synthesis utilizes a key Suzuki-Miyaura coupling reaction between a this compound derivative and a suitable piperazine-containing boronic acid or boronate ester.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol outlines the key steps for the Suzuki-Miyaura coupling of a this compound derivative with a piperazine boronic ester.
Materials:
-
This compound derivative (1.0 eq)
-
Piperazine boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To an oven-dried flask, add the this compound derivative, piperazine boronic ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is another critical reaction in drug synthesis. This compound is an excellent substrate for this reaction, again due to the high reactivity of the C-I bond.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture (typically 50-70 °C) and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Role in Photoaffinity Labeling for Target Identification
Beyond its role as a synthetic intermediate, the benzophenone moiety is a valuable photophore in photoaffinity labeling. This technique is instrumental in identifying the biological targets of drug candidates. A this compound derivative can be incorporated into a photoaffinity probe. Upon photoactivation, the benzophenone group forms a reactive species that covalently binds to the target protein, enabling its identification.
Dopamine D4 Receptor Signaling Pathway
Understanding the signaling pathway of the drug target is crucial for rational drug design. The dopamine D4 receptor, a Gi/o-coupled receptor, inhibits adenylyl cyclase upon activation by dopamine, leading to a decrease in intracellular cyclic AMP (cAMP).
Conclusion
This compound stands out as a highly valuable intermediate in drug discovery. Its superior reactivity in key C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings allows for more efficient and versatile synthetic strategies compared to its bromo- and chloro-analogs. Furthermore, its utility in photoaffinity labeling underscores its importance in the broader drug development pipeline. For researchers and scientists in the pharmaceutical industry, the adoption of this compound in their synthetic endeavors can lead to accelerated timelines and the discovery of novel therapeutics.
References
Navigating the Synthesis of 2-Iodobenzophenone: A Comparative Guide to Large-Scale Production
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient and cost-effective synthesis of key intermediates is a critical determinant of success. 2-Iodobenzophenone, a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a case study in the trade-offs between different manufacturing routes. This guide provides a comprehensive comparison of the primary methods for the large-scale synthesis of this compound, offering insights into their cost-effectiveness, scalability, and operational challenges.
The selection of a synthetic pathway on an industrial scale is a multifaceted decision, balancing the upfront cost of raw materials with factors such as reaction yield, purity of the final product, process safety, and the complexity of purification. For this compound, the principal manufacturing routes include the classical Friedel-Crafts acylation, the versatile Grignard reaction, and modern palladium-catalyzed cross-coupling reactions.
At a Glance: Comparing the Routes
To facilitate a clear comparison, the following table summarizes the key quantitative parameters for the large-scale synthesis of this compound via three primary methods. It is important to note that specific yields and costs can vary based on the manufacturer, scale, and optimization of the process.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Palladium-Catalyzed Carbonylation |
| Primary Raw Materials | Iodobenzene, Benzoyl Chloride, Aluminum Chloride | 2-Iodobenzonitrile (or 2-Iodobenzaldehyde), Phenylmagnesium Bromide | 2-Iodobenzene, Benzene, Carbon Monoxide, Palladium Catalyst |
| Typical Yield | 65-80% | 75-90% | 80-95% |
| Reaction Time | 4-8 hours | 2-4 hours | 8-16 hours |
| Catalyst Loading | Stoichiometric (Lewis Acid) | N/A (Reagent) | 0.1-1 mol% (Palladium) |
| Raw Material Cost | Moderate | Moderate to High | High (due to catalyst) |
| Purification Complexity | Moderate (potential for isomers and byproducts) | Low to Moderate | High (removal of catalyst) |
| Overall Cost-Effectiveness | Good for bulk, less pure product | Good for moderate scale and purity | Best for high purity, high-value applications |
In-Depth Analysis of Synthetic Routes
Friedel-Crafts Acylation: The Workhorse of Aromatic Ketone Synthesis
The Friedel-Crafts acylation is a well-established and widely used method for the synthesis of aryl ketones. In the context of this compound, this involves the reaction of iodobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Advantages:
-
Cost-Effective Raw Materials: The primary starting materials, iodobenzene and benzoyl chloride, are commercially available in bulk at a relatively moderate cost. Aluminum chloride is also an inexpensive catalyst.[1][2][3][4]
-
Scalability: The reaction is generally scalable and has been a staple in industrial chemical synthesis for decades.[5]
Disadvantages:
-
Stoichiometric Catalyst: The reaction requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it, necessitating a hydrolytic workup and generating significant waste.[6]
-
Isomer Formation and Byproducts: Friedel-Crafts reactions can sometimes lead to the formation of isomeric products and other byproducts, which can complicate purification and reduce the overall yield of the desired this compound.[7][8]
-
Harsh Reaction Conditions: The use of strong Lewis acids can lead to corrosive conditions, requiring specialized equipment.
Grignard Reaction: A Versatile and High-Yielding Alternative
The Grignard reaction offers a powerful method for carbon-carbon bond formation. For the synthesis of this compound, this typically involves the reaction of a Grignard reagent derived from an iodo-aromatic compound with a benzaldehyde or benzonitrile derivative. Two common variations are:
-
2-Iodophenylmagnesium bromide with benzaldehyde: This route provides a direct method to the corresponding secondary alcohol, which is then oxidized to this compound.
-
Phenylmagnesium bromide with 2-iodobenzonitrile: This approach leads directly to an imine intermediate that is hydrolyzed to the desired ketone.
Advantages:
-
High Yields: Grignard reactions are known for their high efficiency and can provide excellent yields of the desired product.[9]
-
Good Selectivity: The reaction is generally very selective, with fewer side products compared to Friedel-Crafts acylation.
Disadvantages:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive and sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere conditions, which can add to the operational cost and complexity on a large scale.[10]
-
Safety Concerns: The initiation of large-scale Grignard reactions can be challenging to control, with the potential for runaway reactions if not managed properly.[11][12] Continuous flow processes are being developed to mitigate these risks.[13][14][15]
-
Starting Material Cost: The cost of the iodo-substituted starting materials, such as 2-iodobenzonitrile or 2-iodobenzaldehyde, can be a significant factor in the overall cost.
Palladium-Catalyzed Carbonylation: The Modern Approach for High Purity
Palladium-catalyzed cross-coupling reactions represent a more modern and highly efficient method for the synthesis of complex molecules. For this compound, a carbonylative coupling between 2-iodobenzene and benzene in the presence of carbon monoxide and a palladium catalyst is a potential route.
Advantages:
-
High Selectivity and Yield: These reactions are often highly selective and can provide excellent yields of the desired product with high purity.[16][17]
-
Milder Reaction Conditions: Compared to Friedel-Crafts acylation, palladium-catalyzed reactions often proceed under milder conditions.
Disadvantages:
-
Catalyst Cost: Palladium catalysts are expensive, which can be a major contributor to the overall cost of the synthesis, especially on a large scale.[18]
-
Catalyst Removal: The complete removal of the palladium catalyst from the final product is crucial, particularly for pharmaceutical applications, and can require specialized and costly purification techniques.
-
Ligand Sensitivity: The efficiency of the reaction is often dependent on the use of specific and sometimes expensive phosphine ligands.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Iodobenzene
-
Reaction Setup: A glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a gas outlet to a scrubber is charged with anhydrous aluminum chloride (1.1-1.3 equivalents) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: A solution of iodobenzene (1.0 equivalent) and benzoyl chloride (1.0-1.1 equivalents) in the same solvent is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0-10 °C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours, monitoring the progress by a suitable analytical technique (e.g., HPLC or GC).
-
Workup: The reaction mixture is cooled and slowly quenched by the addition of cold, dilute hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.
-
Purification: The organic solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization or fractional distillation.
General Protocol for Grignard Synthesis via 2-Iodophenylmagnesium Bromide
-
Grignard Reagent Formation: In a dry, inert-atmosphere reactor, magnesium turnings are activated (e.g., with a small crystal of iodine). A solution of 2-iodobromobenzene in an anhydrous ether solvent (e.g., THF or diethyl ether) is added slowly to initiate the formation of the Grignard reagent. The reaction is typically maintained at a gentle reflux.
-
Reaction with Benzaldehyde: The prepared Grignard reagent is then cooled, and a solution of benzaldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise at a controlled temperature.
-
Oxidation: After the reaction is complete, the intermediate secondary alcohol is oxidized to the ketone using a suitable oxidizing agent (e.g., PCC or a Swern oxidation).
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as chromatography or crystallization.
Visualizing the Synthetic Pathways
To better understand the logical flow of each synthetic route, the following diagrams are provided.
Caption: Workflow for Friedel-Crafts Acylation of this compound.
Caption: Workflow for Grignard Synthesis of this compound.
Conclusion: Selecting the Optimal Path Forward
The choice of the most cost-effective method for the large-scale synthesis of this compound is not a one-size-fits-all decision.
-
For large-volume production where the highest purity is not the primary driver and cost is a major constraint, Friedel-Crafts acylation remains a viable and economically attractive option. Its well-understood process and the low cost of raw materials are significant advantages.
-
When higher purity and yield are required for applications in pharmaceutical intermediates, and the production scale is moderate, the Grignard reaction presents a compelling alternative. While it demands more stringent process control, the improved selectivity can lead to a more favorable overall cost profile by reducing purification efforts.
-
For applications demanding the highest purity, such as in the synthesis of high-value APIs, and where the cost of the final product can justify a more expensive process, palladium-catalyzed carbonylation offers a state-of-the-art solution. The high efficiency and selectivity of this method can lead to a superior product, although the cost of the catalyst and its subsequent removal must be carefully considered.
Ultimately, a thorough process of economic and technical evaluation, including pilot-scale runs, is essential for any organization to determine the most suitable and cost-effective route for their specific needs in the synthesis of this compound.
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. synthetikaeu.com [synthetikaeu.com]
- 3. High-Purity Aluminium Chloride - 99% Purity at Attractive Price, Industrial Catalyst Supplier in Vadodara [meridiantradesolution.in]
- 4. Aluminum Chloride - AlCl3, Powdered Form | Density 2.48 g/cm³, Melting Point 192.4 °C, Boiling Point 180 °C, Room Temperature Storage at 65.00 INR at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 11. schnyderchemsafety.com [schnyderchemsafety.com]
- 12. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
- 13. WO2014207206A1 - Preparation of grignard reagents using a fluidized bed - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Unseen Interactions: A Comparative Guide to 2-Iodobenzophenone Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within a cell is paramount. Photoaffinity labeling has emerged as a powerful technique to capture these fleeting interactions, and the choice of the photoreactive probe is critical for success. This guide provides a comparative overview of 2-iodobenzophenone derivatives as photo-cross-linking agents in biological assays, offering insights into their potential advantages and outlining the current landscape of their application.
While benzophenone and its derivatives have long been workhorses in the field of chemical biology for their ability to form covalent bonds with interacting proteins upon UV activation, the specific utility and cross-reactivity profile of this compound derivatives remain a developing area of research. This guide aims to synthesize the available information, compare it with established photo-cross-linkers, and provide a framework for considering their use in your experimental designs.
Performance Comparison of Photo-Cross-Linkers
The ideal photo-cross-linker should exhibit high cross-linking efficiency, minimal off-target labeling, and stability under biological conditions. While specific quantitative data for this compound derivatives is sparse in the current literature, we can extrapolate potential characteristics based on the behavior of other halogenated benzophenones and compare them to commonly used alternatives like unsubstituted benzophenone, diazirines, and aryl azides.
| Photo-Cross-Linker | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Potential Disadvantages |
| This compound (Hypothetical) | ~350-365 | Triplet Ketone Diradical | Potentially altered reactivity and cross-linking efficiency due to the iodo-substituent; may offer unique labeling patterns. | Lack of extensive characterization; potential for off-target reactions related to the iodine atom; synthesis may be more complex. |
| Benzophenone | ~350-365 | Triplet Ketone Diradical | Well-characterized; relatively stable; good cross-linking efficiency with C-H bonds.[1] | Can be bulky, potentially interfering with binding; may require longer irradiation times, increasing the risk of non-specific labeling. |
| Diazirine | ~330-380 | Carbene | Smaller size, less likely to interfere with ligand binding; highly reactive, leading to rapid cross-linking.[1] | Can be less stable; may exhibit lower cross-linking efficiency compared to benzophenone in some contexts. |
| Aryl Azide | ~254-300 (unsubstituted) or longer wavelengths with nitro-substitution | Nitrene | Can be activated at various wavelengths depending on substitution. | Can be prone to rearrangement and reaction with nucleophiles, leading to non-specific labeling. |
Note: The data for this compound is largely hypothetical due to the limited availability of direct comparative studies in published literature.
Experimental Protocols: A General Framework for Photoaffinity Labeling
General Protocol for Photoaffinity Labeling using a Benzophenone-based Probe
Objective: To identify the protein targets of a small molecule of interest (SOI) using a photoaffinity probe.
Materials:
-
Photoaffinity probe (e.g., a this compound derivative of your SOI)
-
Cell culture or protein lysate
-
UV irradiation source (e.g., 365 nm lamp)
-
Buffers (lysis, wash, elution)
-
Affinity resin (e.g., streptavidin beads if the probe is biotinylated)
-
Reagents for downstream analysis (e.g., SDS-PAGE, mass spectrometry)
Workflow:
Caption: General workflow for a photoaffinity labeling experiment.
Detailed Steps:
-
Probe Incubation: Incubate the this compound probe with the biological sample (live cells, cell lysate, or purified protein) to allow for binding to its target(s).
-
UV Irradiation: Expose the sample to UV light (typically 365 nm for benzophenones) to activate the photoreactive group and induce covalent cross-linking to interacting molecules.
-
Lysis and Enrichment: If using cells, lyse them to release the proteins. Enrich the cross-linked protein-probe complexes using an affinity tag on the probe (e.g., biotin-streptavidin).
-
Analysis: Analyze the enriched proteins by SDS-PAGE and in-gel fluorescence (if the probe has a fluorescent tag) or by mass spectrometry for protein identification.
-
Validation: Validate the identified targets using orthogonal methods such as western blotting, RNA interference, or CRISPR-Cas9 gene editing.
Elucidating Signaling Pathways
A primary application of photoaffinity labeling is the identification of previously unknown protein-protein or protein-small molecule interactions, which can be instrumental in mapping cellular signaling pathways. While no specific signaling pathways have been reported as being elucidated using this compound derivatives, the general principle remains the same.
Once a target protein is identified, its known functions and interactions can be placed within a broader signaling context. For example, if a this compound-based kinase inhibitor is found to cross-link to a previously unknown kinase, this could reveal a new node in a signaling cascade.
Caption: Hypothetical signaling pathway with a newly identified kinase.
Conclusion and Future Directions
This compound derivatives represent a potentially valuable, yet underexplored, class of photo-cross-linkers. The introduction of an iodine atom onto the benzophenone scaffold could modulate the photochemical properties and reactivity of the probe, potentially leading to altered cross-linking efficiencies and target specificities. However, the lack of direct comparative studies necessitates a cautious and empirical approach to their use.
Future research should focus on the systematic synthesis and characterization of a panel of this compound derivatives. Quantitative proteomics studies comparing their cross-linking efficiency and off-target profiles with established photo-cross-linkers are crucial to validate their utility. Detailed experimental protocols and successful case studies demonstrating their application in target identification and the elucidation of signaling pathways will be essential to drive their adoption by the broader scientific community. For researchers willing to venture into this new territory, this compound probes may offer a novel tool to unlock previously inaccessible aspects of the cellular interactome.
References
A Comparative Guide to the Spectroscopic Analysis and Validation of Synthesized 2-Iodobenzophenone
For researchers and professionals in drug development and chemical synthesis, the accurate identification and characterization of intermediate and final compounds are paramount. This guide provides a comparative spectroscopic analysis of synthesized 2-iodobenzophenone, a key chemical intermediate. The performance and spectral characteristics of this compound are compared with its halogenated analogues, 2-chlorobenzophenone and 2-bromobenzophenone, supported by established experimental data and methodologies.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its chloro- and bromo-analogues. The data for this compound are predicted based on established spectroscopic principles and data from closely related compounds, providing a benchmark for validation.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, CDCl₃, ppm)
| Compound | Aromatic Protons (multiplet) |
| 2-Chlorobenzophenone | ~ 7.20 - 7.80 |
| 2-Bromobenzophenone | ~ 7.20 - 7.80 |
| This compound | ~ 7.10 - 7.90 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, CDCl₃, ppm)
| Compound | C=O | Aromatic C-X | Other Aromatic C |
| 2-Chlorobenzophenone | ~ 195.0 | ~ 130.0 | ~ 125.0 - 140.0 |
| 2-Bromobenzophenone | ~ 195.0 | ~ 120.0 | ~ 125.0 - 140.0 |
| This compound | ~ 195.0 | ~ 95.0 | ~ 125.0 - 142.0 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-X Stretch | Aromatic C-H Stretch |
| 2-Chlorobenzophenone | ~ 1670 | ~ 1030 | ~ 3060 |
| 2-Bromobenzophenone | ~ 1670 | ~ 1020 | ~ 3060 |
| This compound | ~ 1665 | ~ 1010 | ~ 3050 |
Table 4: Mass Spectrometry Data (EI, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2-Chlorobenzophenone | 216/218 (3:1) | 181, 139, 111, 77 |
| 2-Bromobenzophenone | 260/262 (1:1) | 181, 155, 77 |
| This compound | 308 | 181, 127, 77 |
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) - π → π | λmax (nm) - n → π |
| Benzophenone (Reference) | ~ 250 | ~ 340 |
| 2-Chlorobenzophenone | ~ 255 | ~ 345 |
| 2-Bromobenzophenone | ~ 260 | ~ 350 |
| This compound | ~ 265 | ~ 355 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the synthesized benzophenone derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans (e.g., 16) are averaged. For ¹³C NMR, a larger number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio.
-
Data Analysis : Process the raw data using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition : Record the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands (in cm⁻¹) for the key functional groups, such as the carbonyl (C=O) and carbon-halogen (C-X) stretches.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
-
Instrumentation : Employ a mass spectrometer with an Electron Ionization (EI) source. The instrument can be coupled with a Gas Chromatography (GC) system for sample introduction.
-
Data Acquisition : In a typical GC-MS setup, the sample is injected into the GC, and the separated components are introduced into the MS. The mass spectrum is recorded over a mass-to-charge (m/z) range of, for example, 40 to 500.
-
Data Analysis : Identify the molecular ion peak ([M]⁺) and the characteristic fragmentation pattern. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol, with a concentration in the range of 0.01 to 0.001 mg/mL.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorption spectrum over a wavelength range of 200 to 600 nm, using the pure solvent as a reference.
-
Data Analysis : Determine the wavelengths of maximum absorbance (λmax) for the π → π* and n → π* electronic transitions.
Synthesis and Validation Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of this compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Safety Operating Guide
Proper Disposal of 2-Iodobenzophenone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Iodobenzophenone
The proper disposal of this compound, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are critical safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any dust or vapors.[1][2][3]
-
Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation develops or persists.[2]
-
Spill Management: In case of a spill, promptly clean the area using an inert absorbent material. The resulting spill residue is to be treated as hazardous waste and disposed of accordingly.[2]
Waste Characterization and Segregation
Proper segregation of chemical waste is a foundational step in ensuring safe and compliant disposal. This compound is classified as a halogenated organic compound.
-
Designated Waste Stream: All waste containing this compound must be collected in a designated and clearly labeled container specifically for halogenated organic waste.[1][2][3][4]
-
Incompatibility: To prevent dangerous chemical reactions and streamline the disposal process, do not mix this compound waste with the following:
Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][3][5] The required method of disposal is through a licensed hazardous waste management service.
Step-by-Step Disposal Plan:
-
Waste Collection: Collect all forms of this compound waste, including the pure compound, contaminated labware (e.g., gloves, weigh boats), and solutions, in a compatible, leak-proof container with a secure lid.[2][7][8]
-
Container Labeling: Immediately and clearly label the waste container with "Hazardous Waste" and "this compound".[2][3] The label should also list any other constituents, such as solvents, and indicate the primary hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, cool, dry, well-ventilated, and away from incompatible materials.[2][5][6] Ensure the hazardous waste label is clearly visible.[6]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed professional hazardous waste disposal company.[7] The primary and recommended disposal method is incineration.[2][7]
Quantitative Data Summary
| Parameter | Guideline | Source(s) |
| Primary Disposal Method | Incineration via a licensed waste disposal service. | [2][7] |
| Drain Disposal | Strictly prohibited. | [1][2][3][5] |
| Waste Segregation | Collect separately from non-halogenated waste, acids, bases, and oxidizers. | [3][4][5] |
| Labeling Requirements | Must include "Hazardous Waste" and the chemical name "this compound". | [2][3] |
| Maximum Laboratory Accumulation | A maximum of 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory (Satellite Accumulation Area). | [6] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not typically performed in a standard laboratory setting (as disposal is handled by specialized services), the protocol for handling and preparing the waste for disposal is as follows:
Methodology for Waste Collection and Containment:
-
Identify Waste Form: Determine if the this compound waste is a solid (e.g., unused reagent, contaminated consumables) or a liquid (e.g., dissolved in a solvent).
-
Select Appropriate Container:
-
For solid waste, utilize a wide-mouth, sealable container made of a compatible material such as high-density polyethylene (HDPE).
-
For liquid waste, use a designated, compatible, and leak-proof solvent waste container, preferably the original container if it is in good condition and can be safely sealed.
-
-
Contain the Waste:
-
Solids: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
Liquids: Gently pour liquid waste into the designated liquid waste container, using a funnel if necessary to prevent spills.
-
-
Seal and Label: Securely fasten the container lid. Affix a completed hazardous waste tag that clearly identifies the contents as "this compound" and includes any other chemicals present, along with hazard warnings.
-
Store for Pickup: Place the sealed and labeled container in the designated satellite accumulation area for hazardous waste, ensuring it is segregated from incompatible materials.
Disposal Workflow
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Iodobenzophenone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 2-Iodobenzophenone (CAS No. 25187-00-2). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard and Safety Data
This compound is classified as a skin and eye irritant.[1][2] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to handling.[1]
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [1][2] |
| Signal Word | Warning | [1] |
| Physical Form | Solid (assumed, based on handling instructions to avoid dust formation) | [1] |
| Molecular Formula | C13H9IO | [1] |
| Molecular Weight | 308.11 g/mol | [1] |
| CAS Number | 25187-00-2 | [1] |
| Storage Conditions | Keep in a dry area at room temperature. | [1] |
Operational Plan: Safe Handling Protocol
This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparations:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower.
-
Gather all necessary Personal Protective Equipment (PPE) as specified in the diagram below.
2. Personal Protective Equipment (PPE) Donning:
-
Wear a laboratory coat, ensuring it is fully buttoned.
-
Put on safety glasses with side shields or chemical splash goggles.[1]
-
Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[1]
3. Handling Procedure:
-
Conduct all manipulations of this compound that may generate dust within a chemical fume hood to minimize inhalation exposure.[1]
-
Use a spatula for transferring the solid material. Avoid actions that could create airborne dust.[1]
-
Wash hands thoroughly after handling the compound.[1]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
This compound is a halogenated organic compound. All waste containing this chemical must be segregated into a designated, clearly labeled, and sealed container for halogenated organic waste.[3]
2. Solid Waste Disposal:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.[1]
-
Label the container as "Hazardous Waste" and include the chemical name.
-
Dispose of contaminated gloves, weighing papers, and other disposable materials in the same designated solid hazardous waste container.
3. Liquid Waste Disposal:
-
Collect any solutions containing this compound in a labeled container for liquid halogenated organic waste.
4. Waste Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for waste pickup.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
